6-Methyl-1,4-diazepane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOIXFVKVPLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335112 | |
| Record name | 6-methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89582-17-2 | |
| Record name | 6-methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methyl-1,4-diazepane: Properties, Reactivity, and Synthetic Insights
Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,4-diazepane ring, a seven-membered saturated heterocycle containing two nitrogen atoms, is a quintessential example of such a scaffold.[1] Its inherent conformational flexibility allows derivatives to adopt diverse three-dimensional arrangements, enabling precise and high-affinity binding to various receptors and enzymes.[2][3] This guide focuses on a specific, valuable derivative: 6-Methyl-1,4-diazepane (CAS No. 89582-17-2). By strategically placing a methyl group on the carbon backbone, this compound offers a nuanced modification to the parent ring system, influencing both its physical properties and its utility as a synthetic building block. This document provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic signature, and synthetic considerations, tailored for researchers and professionals in drug discovery and development.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. This compound is a cyclic diamine that exists as a liquid at standard conditions.[4] Its core properties are summarized below.
Physical Properties
The introduction of a methyl group at the C6 position subtly alters the physical characteristics compared to the parent homopiperazine structure. These properties are critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 89582-17-2 | [4][5] |
| Molecular Formula | C₆H₁₄N₂ | [4][5] |
| Molecular Weight | 114.19 g/mol | [5] |
| Physical State | Liquid (Neat) | [4] |
| Boiling Point | 174-175 °C | [5][6] |
| Density | 0.838 g/cm³ | [5] |
| Refractive Index (n²⁰/D) | 1.4869 | [5] |
| Flash Point | 61-62 °C | [5][6] |
| pKa (Predicted) | 11.05 ± 0.40 | [5] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: An evaluated IR spectrum for this compound is available through the NIST database, measured as a neat liquid.[4] Key expected absorptions include:
-
N-H Stretching: A moderate, broad peak in the 3250-3350 cm⁻¹ region, characteristic of a secondary amine.
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds of the methyl and methylene groups.
-
N-H Bending: A peak around 1590-1650 cm⁻¹, which can sometimes be weak.
-
C-N Stretching: Absorptions in the 1020-1250 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of a molecule in solution.
-
¹H NMR: The proton NMR spectrum would be expected to show several distinct signals. Due to the conformational flexibility of the seven-membered ring, some signals may appear broad at room temperature.[7] The expected regions are:
-
N-H Protons: A broad singlet, typically in the 1.5-3.0 ppm range, whose chemical shift is highly dependent on solvent and concentration.
-
Ring Protons (-CH₂-N- & -CH-): A series of complex multiplets between ~2.5 and 3.5 ppm. The asymmetry introduced by the methyl group makes the methylene protons diastereotopic, leading to more complex splitting patterns than in the parent homopiperazine.
-
Methyl Protons (-CH₃): A doublet centered around 1.0-1.2 ppm, coupled to the adjacent methine proton.
-
-
¹³C NMR: The carbon spectrum provides information on the electronic environment of each carbon atom. Based on data for homopiperazine and typical alkyl shifts, the following assignments can be predicted[8][9]:
-
Ring Carbons (-CH₂-N-): Signals would likely appear in the 45-55 ppm range.
-
C6 Methine Carbon (-CH-CH₃): This carbon would be expected in the 30-40 ppm range.
-
Methyl Carbon (-CH₃): A signal in the upfield region, approximately 15-20 ppm.
-
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 114. Fragmentation would likely involve the loss of a methyl group ([M-15]⁺) or cleavage of the ring.
Part 2: Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the two secondary amine functionalities, which confer both basicity and nucleophilicity to the molecule.
Basicity and Nucleophilicity
With a predicted pKa of its conjugate acid around 11.05, this compound is a moderately strong base, comparable to other aliphatic cyclic amines.[5] This basicity means it will readily react with acids to form ammonium salts.
The lone pairs on the nitrogen atoms also make the molecule a potent nucleophile. This is the most important aspect of its chemistry from a synthetic standpoint. It readily participates in reactions with a wide range of electrophiles.[10] Secondary amines are generally more reactive nucleophiles than primary amines in many contexts.[11][12]
Key Chemical Transformations
The synthetic utility of this compound stems from its ability to undergo selective functionalization at one or both nitrogen atoms.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of N-alkylated derivatives. Mono-alkylation can often be achieved by controlling stoichiometry, while exhaustive alkylation can lead to quaternary ammonium salts.
-
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-amides. This reaction is typically fast and high-yielding. The resulting amide is significantly less basic and nucleophilic than the starting amine.
-
N-Arylation: Under conditions such as the Buchwald-Hartwig amination, one or both nitrogen atoms can be coupled with aryl halides to form N-aryl diazepanes.
-
Coordination Chemistry: As a bidentate ligand, it can coordinate with metal ions to form stable chelate complexes, a property leveraged in catalysis and materials science.[11]
The diagram below illustrates the core reactivity pathways of the this compound scaffold.
References
- 1. This compound | 89582-17-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6H-1,4-diazepine, hexahydro-6-methyl-, [webbook.nist.gov]
- 5. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
solubility and stability of 6-Methyl-1,4-diazepane in common lab solvents
An In-depth Technical Guide to the Solubility and Stability of 6-Methyl-1,4-diazepane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key heterocyclic scaffold relevant to drug discovery and development. Addressed to researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its physicochemical properties. We present field-proven, step-by-step protocols for accurately determining both kinetic and thermodynamic solubility, alongside a robust methodology for assessing chemical stability through forced degradation studies. The insights and procedures detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing development programs.
Introduction: The Central Role of Physicochemical Profiling
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms, a structure that imparts unique conformational and chemical properties.[1][2] As a building block in medicinal chemistry, its derivatives are explored for a range of pharmacological activities.[3] However, the successful transition of any candidate molecule from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical characteristics. Among these, solubility and stability are paramount.
-
Solubility directly influences bioavailability, dictates the feasibility of formulation strategies, and impacts the reliability of in-vitro assay results.[4][5][6] Poor solubility can terminate an otherwise promising drug candidate's journey.
-
Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could compromise safety and efficacy.[7]
This guide provides the foundational knowledge and actionable protocols to comprehensively characterize the solubility and stability profile of this compound, enabling informed decision-making throughout the drug development lifecycle.
Core Physicochemical Properties of this compound
The behavior of this compound in solution is governed by its structure. The presence of two secondary amine functionalities within a flexible seven-membered ring is the primary determinant of its properties.
-
Molecular Formula: C₆H₁₄N₂[2]
-
Molecular Weight: 114.19 g/mol [3]
-
Predicted LogP (XlogP): -0.1[2] This value suggests a high degree of hydrophilicity, predicting good solubility in polar solvents.
The flexible nature of the diazepane ring allows it to exist in multiple conformations, such as chair and twist-boat forms, which can influence its interaction with solvents and its crystal packing energy.[1]
Solubility Profile: From High-Throughput Screening to Thermodynamic Truth
Solubility can be assessed in two primary contexts: kinetic and thermodynamic. Kinetic solubility is typically used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value essential for late-stage development and formulation.[4][8]
Expected Solubility in Common Laboratory Solvents
Based on its polar, hydrophilic nature (XlogP: -0.1) and the presence of two hydrogen-bond-donating/accepting amine groups, this compound is expected to be highly soluble in polar protic solvents and sparingly soluble to insoluble in nonpolar solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Highly Soluble | Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's amines. Solubility in water is expected to be highly pH-dependent, increasing significantly at pH < pKa. |
| Polar Aprotic | DMSO, DMF | Soluble | Good dipole-dipole interactions. DMSO is an excellent solvent for initial stock solution preparation.[5][9] |
| Polar Aprotic | Acetonitrile (ACN) | Moderately Soluble | Less polar than DMSO/DMF, may have lower capacity. |
| Polar Aprotic | Ethyl Acetate | Sparingly Soluble | Lower dielectric constant and reduced polarity limit effective solvation. |
| Nonpolar | Toluene, Hexanes | Insoluble | "Like dissolves like" principle; unfavorable interactions between the polar compound and nonpolar solvent. |
Disclaimer: This table represents a predicted profile based on chemical principles. Experimental verification is mandatory.
Experimental Workflow for Solubility Determination
The choice of assay depends on the stage of development. Early stages prioritize speed (kinetic), while later stages require accuracy (thermodynamic).
Caption: Workflow for Kinetic vs. Thermodynamic Solubility.
Protocol 1: High-Throughput Kinetic Solubility Assay
This method is designed for rapid assessment in early drug discovery.[5][10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This results in a final DMSO concentration of 2% and a theoretical compound concentration of 200 µM.[8]
-
Incubation: Seal the plate and shake for 2 hours at room temperature to allow for precipitation to occur.[9]
-
Analysis (Nephelometry): Place the plate in a nephelometer to measure light scattering. Increased scattering relative to a buffer-only control indicates precipitation and poor solubility.
-
Data Interpretation: The concentration at which significant light scattering is first observed is reported as the kinetic solubility.
Causality Note: This is a "kinetic" measurement because the compound is introduced in a pre-dissolved state, and precipitation may be slow to reach true equilibrium. It measures how well a compound stays in solution under non-equilibrium conditions, mimicking rapid dilution scenarios.[4][8]
Protocol 2: Shake-Flask Thermodynamic Solubility Assay
This is the gold-standard method for determining true equilibrium solubility, crucial for pre-formulation and IND-enabling studies.[6][11]
-
Sample Preparation: Add an excess amount of solid this compound (enough to ensure saturation, e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, or bio-relevant media) in a glass vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[8] Longer times (48h) should be tested to confirm equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved particles.
-
Quantification:
-
Prepare a standard calibration curve of the compound using a validated analytical method, typically HPLC-UV.
-
Dilute the filtered supernatant with a suitable solvent and analyze it by HPLC-UV to determine the concentration.
-
-
Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[11]
Stability Profile: Uncovering and Mitigating Degradation
Stability assessment involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways.[7][12] This process, known as forced degradation or stress testing, is fundamental to developing a stability-indicating analytical method.[13][14]
Predicted Degradation Pathways
The this compound structure contains secondary amines, which are susceptible to specific degradation pathways:
-
Oxidation: Amines can be oxidized to form N-oxides or other related impurities, especially in the presence of oxidizing agents or trace metals.[12] This is a common degradation pathway for amine-containing pharmaceuticals.
-
Hydrolysis: While the diazepane ring itself is generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures could potentially promote ring cleavage, although this is less common than for structures containing labile groups like esters or amides.[12]
-
Photodegradation: Exposure to UV or visible light can generate reactive species that lead to degradation. While the core structure lacks a strong chromophore, this pathway should always be investigated.[15]
Caption: Potential Degradation Pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for Forced Degradation & Method Development.
Protocol 3: Forced Degradation Study and Development of a Stability-Indicating HPLC Method
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately detect and separate the resulting degradants.[16]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions: [17]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.[12]
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Control Sample: A sample of the stock solution is kept protected from light at 4°C.
-
-
Sample Analysis and Method Development:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Inject all stressed samples, along with the control, into an HPLC system with a photodiode array (PDA) detector.
-
Method Development Goal: Develop a gradient reversed-phase HPLC method (e.g., using a C18 column) that can resolve the parent peak from all degradation product peaks.[18] The mobile phase typically consists of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
-
Peak Purity Analysis: Use the PDA detector to assess peak purity for the parent compound under each stress condition. This ensures there are no co-eluting degradants, confirming the method is "stability-indicating."
-
-
Data Interpretation:
-
Calculate the percentage of degradation in each condition.
-
Identify the conditions under which the compound is least stable.
-
If significant degradants are formed, further characterization using LC-MS may be necessary to elucidate their structures.[18]
-
Conclusion: A Foundation for Rational Drug Development
A comprehensive understanding of the solubility and stability of this compound is not an academic exercise; it is a prerequisite for successful drug development. The data generated from the protocols described in this guide directly informs critical decisions in lead optimization, formulation design, analytical method validation, and regulatory submissions. By employing these robust, self-validating methodologies, researchers can build a strong foundation of physicochemical knowledge, mitigating risks and increasing the probability of advancing high-quality drug candidates.
References
- 1. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 2. PubChemLite - this compound (C6H14N2) [pubchemlite.lcsb.uni.lu]
- 3. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. evotec.com [evotec.com]
- 7. acdlabs.com [acdlabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. researchgate.net [researchgate.net]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. mdpi.com [mdpi.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. longdom.org [longdom.org]
- 18. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Potential Biological Activities of 1,4-Diazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepine scaffold represents a privileged heterocyclic ring system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological properties of 1,4-diazepine derivatives, delving into their mechanisms of action, structure-activity relationships, and therapeutic potential. We will explore their well-established roles as central nervous system (CNS) modulators, as well as their emerging applications as anticancer, antimicrobial, and antiviral agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design, synthesis, and evaluation of novel 1,4-diazepine-based therapeutic agents.
Introduction: The Versatile 1,4-Diazepine Core
1,4-Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4.[1][2][3] This core structure, particularly when fused with a benzene ring to form benzodiazepines, has been a cornerstone of pharmaceutical development for decades.[4] The inherent conformational flexibility of the seven-membered ring, coupled with the ability to introduce a wide array of substituents, allows for the fine-tuning of pharmacological activity and the targeting of diverse biological macromolecules.
The biological significance of 1,4-diazepine derivatives is vast, encompassing a wide spectrum of therapeutic areas.[1][2][3][5] While their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties are widely recognized, recent research has unveiled their potential in oncology, infectious diseases, and other fields.[1][2][3] This guide will provide an in-depth exploration of these multifaceted activities.
Central Nervous System (CNS) Activities: The Classical Realm of 1,4-Diazepines
The most well-characterized biological activities of 1,4-diazepine derivatives are centered on the central nervous system. This is primarily attributed to their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the brain.[4]
Mechanism of Action: Allosteric Modulation of the GABAA Receptor
1,4-Benzodiazepines do not directly activate the GABAA receptor but rather act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This potentiation leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This calming effect on the brain underlies their therapeutic applications.
Diagram: Mechanism of 1,4-Benzodiazepine Action at the GABAA Receptor
Caption: Allosteric modulation of the GABAA receptor by 1,4-benzodiazepines.
Therapeutic Applications in CNS Disorders
The modulation of GABAergic neurotransmission by 1,4-diazepine derivatives has led to their widespread use in the treatment of various CNS disorders:
-
Anxiolytic Effects: By reducing neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala, they effectively alleviate symptoms of anxiety disorders.[4]
-
Anticonvulsant Activity: Their ability to suppress the spread of seizure activity makes them valuable in the management of epilepsy and other convulsive states.[6][7]
-
Sedative and Hypnotic Properties: The general depressant effect on the CNS contributes to their use in treating insomnia and as pre-anesthetic sedatives.[4]
-
Muscle Relaxant Effects: They can reduce muscle tone and are used to treat muscle spasms.[4]
It is important to note that the pharmacological profiles can vary significantly between different derivatives, with some exhibiting more pronounced sedative effects while others have stronger anxiolytic or anticonvulsant properties.[7][8]
Anticancer Activities: A New Frontier for 1,4-Diazepines
In recent years, a growing body of evidence has highlighted the potential of 1,4-diazepine derivatives as anticancer agents.[9][10] Their mechanisms of action in this context are diverse and often independent of their effects on the GABAA receptor.
Mechanisms of Anticancer Action
Several key mechanisms have been identified through which 1,4-diazepine derivatives exert their antitumor effects:
-
Inhibition of Tubulin Polymerization: Some derivatives have been shown to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10]
-
Induction of Apoptosis and Cell Cycle Arrest: Many 1,4-diazepine derivatives can induce programmed cell death (apoptosis) and halt the cell cycle at various checkpoints, preventing the proliferation of cancer cells.[11][12]
-
Inhibition of Protein Synthesis: Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of protein synthesis in cancer cells, leading to significant tumor growth inhibition.[11][12]
-
DNA Binding: Some pyrrolo[2,1-c][1][9]benzodiazepines (PBDs) are known to bind to the minor groove of DNA, forming covalent adducts and interfering with DNA replication and transcription.[13]
Table: Anticancer Activity of Selected 1,4-Diazepine Derivatives
| Compound Class | Cancer Cell Lines | Mechanism of Action | Reference |
| Thieno[1][9]diazepines | HepG-2, MCF-7, HCT-116 | Not specified, potent cytotoxic activity | [9][14] |
| 1,4-Benzodiazepine-2,5-diones | NCI-H522 (Non-small-cell lung cancer) | Inhibition of protein synthesis, cell cycle arrest, apoptosis | [11][12] |
| Dibenzodiazepines | Various cancer cell lines | Inhibition of tubulin polymerization, G2/M cell cycle arrest | [10] |
Experimental Protocol: In Vitro Anticancer Screening
A standard methodology to assess the anticancer potential of novel 1,4-diazepine derivatives involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG-2 for liver cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve the synthesized 1,4-diazepine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Include a known anticancer drug (e.g., doxorubicin or vinblastine) as a positive control.[14]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) for each cell line.
Diagram: Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for evaluating the in vitro anticancer activity.
Antimicrobial and Antifungal Activities
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1,4-Diazepine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][15]
Spectrum of Activity
Various studies have reported the synthesis of 1,4-diazepine derivatives with significant antibacterial and antifungal properties.[1] For instance, novel 1H-1,4-diazepines containing a pyrazolopyrimidinone moiety have been synthesized and shown to possess both antimicrobial and antifungal activities.[1] Additionally, certain dibenzodiazepine derivatives have demonstrated potent activity against intracellular bacteria, such as multidrug-resistant Salmonella typhimurium.[13]
Potential Mechanisms
The exact mechanisms of antimicrobial action for many 1,4-diazepine derivatives are still under investigation. However, some proposed mechanisms include:
-
Inhibition of Essential Enzymes: These compounds may inhibit key bacterial or fungal enzymes involved in vital metabolic pathways.
-
Disruption of Cell Membrane Integrity: Some derivatives might interact with and disrupt the structure of microbial cell membranes.
-
Targeting Host Cell Factors: In the case of intracellular pathogens, some compounds may act on host cell factors that are essential for bacterial survival and replication.[13]
Other Potential Biological Activities
The therapeutic potential of 1,4-diazepine derivatives extends beyond the aforementioned areas. Research has indicated their possible utility as:
-
Antiviral agents: Including activity against HIV.
-
Anti-inflammatory agents .
-
Antimalarial agents .[10]
-
Cholecystokinin (CCK) antagonists .
Conclusion and Future Directions
The 1,4-diazepine scaffold is a remarkably versatile platform for the development of new therapeutic agents. While the CNS effects of benzodiazepines are well-established, the expanding research into their anticancer, antimicrobial, and other biological activities opens up exciting new avenues for drug discovery. Future research should focus on:
-
Elucidating detailed mechanisms of action for their non-CNS activities.
-
Optimizing structure-activity relationships to enhance potency and selectivity for specific targets.
-
Developing derivatives with improved pharmacokinetic and safety profiles .
-
Exploring novel synergistic combinations with existing therapeutic agents.
The continued exploration of the chemical space around the 1,4-diazepine nucleus holds significant promise for addressing unmet medical needs across a wide range of diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological S...: Ingenta Connect [ingentaconnect.com]
- 6. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Benzodiazepine derivatives as anticonvulsant agents in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antimicrobial and antifungal activities of novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety | Semantic Scholar [semanticscholar.org]
theoretical and computational studies of 1,4-diazepane structures
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1,4-Diazepane Structures
Abstract
The 1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics to anticancer treatments.[1][2] Its seven-membered ring grants significant conformational flexibility, which is intrinsically linked to its biological activity and pharmacokinetic properties. Understanding and predicting the conformational landscape, dynamic behavior, and spectroscopic properties of 1,4-diazepane and its derivatives is therefore critical for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multi-scale computational workflow used to elucidate the structural dynamics of this important heterocycle. We will explore the causality behind methodological choices, from initial conformational searches to high-level quantum mechanical calculations and dynamic simulations, providing field-proven insights and step-by-step protocols.
The Structural Significance of the 1,4-Diazepane Ring
Unlike rigid aromatic systems, the saturated 1,4-diazepane ring can adopt multiple low-energy conformations, including chair, boat, and various twist-boat forms.[3] The specific conformation adopted by a diazepane-containing drug can profoundly influence its ability to bind to a biological target. For instance, studies on orexin receptor antagonists revealed that a specific twist-boat ring conformation, stabilized by intramolecular π-stacking, was crucial for receptor binding.[4] The biological activity of a molecule is highly dependent on the conformation of the 1,4-diazepane ring and its substituents.[5] Therefore, a robust computational approach is not just beneficial but essential to map this complex energy landscape and identify the bioactive conformation.
A Validated Multi-Scale Computational Workflow
A single computational method is insufficient to capture the full structural and dynamic picture of a flexible molecule like 1,4-diazepane. A hierarchical or multi-scale approach is required, where faster, less accurate methods are used to explore the conformational space broadly, followed by more rigorous, computationally expensive methods to refine energies and properties for a smaller set of relevant structures.
Caption: A multi-scale computational workflow for 1,4-diazepane analysis.
Step 1: Initial Conformational Search with Molecular Mechanics (MM)
Expertise & Experience: The conformational space of a seven-membered ring is vast. It is computationally prohibitive to start with high-level quantum mechanics. The logical first step is a broad search using Molecular Mechanics (MM), which uses classical physics (force fields) to estimate energies rapidly. This allows for the efficient generation of thousands of potential conformers, ensuring that no energetically accessible structure is missed.[6]
Experimental Protocol: Conformational Search
-
Structure Preparation: Build the 3D structure of the 1,4-diazepane derivative using a molecular editor (e.g., Avogadro, ChemDraw).
-
Force Field Selection: Choose a suitable force field. General-purpose force fields like MMFF94 (Merck Molecular Force Field) or OPLS (Optimized Potentials for Liquid Simulations) are excellent starting points.
-
Search Algorithm: Employ a systematic or stochastic search algorithm.
-
Systematic Search: Rotates all acyclic single bonds by a defined increment. It is thorough but can be slow for molecules with many rotatable bonds.
-
Stochastic Search (e.g., Monte Carlo): Randomly modifies torsional angles and accepts new conformations based on energy criteria. It is more efficient for highly flexible molecules.
-
-
Energy Minimization: Each generated conformer must be subjected to energy minimization to relax it to the nearest local energy minimum on the potential energy surface.
-
Output & Filtering: The output is a large set of conformers. Filter this set by applying an energy window (e.g., retain all conformers within 10-15 kcal/mol of the global minimum) to remove high-energy, irrelevant structures.
Step 2: High-Accuracy Refinement with Density Functional Theory (DFT)
Expertise & Experience: While MM is excellent for searching, its energy calculations are approximate. To obtain reliable relative stabilities and accurate geometric parameters, we must employ a higher level of theory. Density Functional Theory (DFT) offers a superb balance of accuracy and computational cost for molecules of this size.[7][8] It explicitly models electron distribution, providing a much more accurate description of the electronic effects that govern molecular geometry and stability.
Trustworthiness: A key self-validating step here is the frequency calculation. After geometry optimization, a frequency calculation must be performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
Experimental Protocol: DFT Optimization
-
Input Preparation: Select the unique, low-energy conformers identified from the MM search.
-
Method Selection:
-
Functional: The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is recommended. The latter includes diffuse functions (++), which are important for accurately describing non-covalent interactions and systems with lone pairs, like the nitrogen atoms in diazepane.[9]
-
-
Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) in a quantum chemistry software package (e.g., Gaussian, ORCA[10]). Solvation can be included implicitly using a model like the Polarizable Continuum Model (PCM) to better mimic solution-phase behavior.
-
Analysis:
-
Extract the final electronic energies (and Gibbs free energies from the frequency calculation) for each conformer.
-
Confirm that all frequencies are positive (real).
-
Analyze the optimized geometries (bond lengths, angles, dihedral angles).
-
Data Presentation: Relative Energies of 1,4-Diazepane Conformers
The table below presents hypothetical but representative DFT-calculated relative energies for the parent 1,4-diazepane ring, illustrating the typical stability order. In substituted derivatives, this order can change significantly.
| Conformer | Point Group | Relative Energy (kcal/mol) | Key Structural Feature |
| Chair | C | 0.00 | Staggered bonds, minimal steric strain.[11] |
| Twist-Boat | C | ~5-6 | Partially alleviates flagpole interactions of the pure boat.[4] |
| Boat | C | ~7-8 | Eclipsing interactions and flagpole steric clash.[12] |
Note: Energies are illustrative and highly dependent on the level of theory, basis set, and substitution pattern.
Step 3: Spectroscopic Validation
Authoritative Grounding: The structures generated by computation are models. Their relevance is established by comparing predicted properties with experimental data. NMR and IR spectroscopy are cornerstones of structural elucidation. DFT calculations can predict these spectra with reasonable accuracy, providing a powerful link between theory and reality.[9][13]
Experimental Protocol: NMR and IR Spectra Prediction
-
Input: Use the DFT-optimized geometries from Step 2.
-
NMR Prediction:
-
Perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard for accurate chemical shift prediction.[9]
-
The calculation will yield absolute shielding tensors. These are typically converted to chemical shifts (ppm) by referencing against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.
-
-
IR Prediction:
-
The Freq calculation performed in Step 2 already provides the necessary data.
-
The output lists the vibrational frequencies (cm⁻¹) and their corresponding intensities.
-
It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to the calculated frequencies to correct for anharmonicity and method limitations, improving agreement with experimental spectra.
-
Step 4: Probing Dynamics with Molecular Dynamics (MD) Simulations
Expertise & Experience: Static, gas-phase, or implicit solvent calculations do not capture the dynamic nature of molecules in a biological environment. MD simulations model the explicit movement of the 1,4-diazepane derivative and its interactions with individual solvent molecules or a protein binding pocket over time.[14] This is crucial for understanding how the molecule explores different conformations, its residence time in a binding pocket, and the specific interactions (like hydrogen bonds) that stabilize its bound state.[15][16]
Caption: Standard workflow for setting up a Molecular Dynamics (MD) simulation.
Experimental Protocol: MD Simulation Setup
-
System Setup:
-
Solute: Use the lowest energy conformer from DFT as the starting structure.
-
Force Field: Choose a well-parameterized force field like AMBER or GROMOS. The ligand's topology and parameters may need to be generated using tools like antechamber or ATB.[15]
-
Solvation: Place the molecule in a periodic box of explicit water models (e.g., TIP3P).
-
Ionization: Add counter-ions to neutralize the system's charge.
-
-
Minimization & Equilibration:
-
Perform a series of energy minimization steps to remove any bad contacts, first with the solute restrained and then with the whole system free.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure (NPT) ensemble to bring the system to the correct density. This equilibration phase should be run until properties like temperature, pressure, and density are stable.
-
-
Production Simulation: Run the simulation for a desired length of time (typically nanoseconds to microseconds, depending on the process being studied). Save the coordinates (trajectory) at regular intervals.
-
Analysis: Analyze the trajectory to understand the conformational stability, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of atoms, and specific intermolecular interactions.[15]
Case Study: 1,4-Diazepanes in Receptor Binding
Computational studies have been instrumental in developing novel 1,4-diazepane-based sigma receptor (σR) ligands.[15][17] In one such study, molecular docking was used to predict the binding poses of newly synthesized compounds. To validate these static poses and understand the behavior of the ligands in the active site, MD simulations were performed. The simulations, running for 250 ns, confirmed that the most potent compound maintained a stable interaction within the receptor's binding pocket, characterized by key hydrogen bonds and hydrophobic contacts, while a less active analogue showed significant conformational changes and instability.[15] This synergy of docking and MD provides a powerful, validated approach to predict and explain ligand affinity, guiding further optimization efforts.
Conclusion
The theoretical and computational study of 1,4-diazepane is a multi-faceted endeavor that provides indispensable insights for modern drug discovery. By employing a hierarchical workflow that begins with broad conformational searching and progresses through high-accuracy DFT refinement to dynamic MD simulations, researchers can build a comprehensive model of a molecule's behavior. This model, when validated against experimental spectroscopic data, allows for a deep, mechanistically-grounded understanding of structure-activity relationships. The protocols and principles outlined in this guide provide a robust framework for scientists to confidently apply these powerful computational tools to accelerate the development of next-generation therapeutics based on the versatile 1,4-diazepane scaffold.
References
- 1. benthamscience.com [benthamscience.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,4-Diazepine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Guide to Synthesis, Mechanistic Insights, and Therapeutic Applications
Abstract
The 1,4-diazepine core, a seven-membered heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives, most notably the benzodiazepine class of drugs, have had a profound impact on the treatment of central nervous system (CNS) disorders for decades.[3] The versatility of this scaffold, however, extends far beyond its classical applications, with contemporary research revealing potent activities in oncology, infectious diseases, and inflammation.[4] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the intricate synthetic methodologies for constructing the 1,4-diazepine ring system, exploring the mechanistic underpinnings of its diverse biological activities, and highlighting its expanding therapeutic landscape. We will bridge foundational chemical principles with field-proven insights, offering detailed protocols, comparative data, and visual workflows to empower the rational design and development of next-generation 1,4-diazepine-based therapeutics.
The Enduring Significance of the 1,4-Diazepine Nucleus
The journey of 1,4-diazepines in medicine began with the serendipitous discovery of chlordiazepoxide (Librium) by Leo Sternbach in 1955, followed by the market introduction of diazepam (Valium) in 1963.[5] These molecules revolutionized the treatment of anxiety and sleep disorders. Structurally, 1,4-diazepines are seven-membered heterocyclic compounds featuring two nitrogen atoms at the 1 and 4 positions.[4] This unique architecture imparts a conformational flexibility that allows them to bind effectively to a variety of biological targets.
Their most well-documented mechanism of action involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[5] By binding to an allosteric site on the receptor, 1,4-benzodiazepines increase the frequency of chloride ion channel opening, leading to neuronal hyperpolarization and a calming effect on the CNS. This interaction is responsible for their anxiolytic (anti-anxiety), sedative, hypnotic (sleep-inducing), anticonvulsant, and muscle relaxant properties.[5][6]
Beyond the CNS, the 1,4-diazepine scaffold has been identified as a "privileged structure," capable of serving as a versatile template for discovering new drugs targeting a wide range of receptors and enzymes. This has led to the exploration of their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making the development of novel and efficient synthetic routes a critical and ongoing endeavor in organic and medicinal chemistry.[1][7]
Caption: Logical relationship of the 1,4-diazepine core to its major application areas.
Strategic Synthesis of the 1,4-Diazepine Ring System
The construction of the 1,4-diazepine core can be achieved through various synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.
Classical Condensation Strategies
The most traditional and widely used method for synthesizing benzodiazepines involves the condensation of a diamine with a 1,3-dicarbonyl compound or its equivalent. For 1,4-benzodiazepines, an o-phenylenediamine derivative is a common precursor.[3] A more general approach for 1,4-diazepines involves the reaction of ketimine intermediates with aldehydes, often catalyzed by acids.
Catalysis with Heteropolyacids (HPAs): An Efficient Advancement
Recent advancements have demonstrated the superior catalytic efficiency of Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) over conventional acid catalysts like CF₃COOH.[6] HPAs offer the advantages of high yields, shorter reaction times, and applicability to a wide range of substrates with both electron-donating and electron-withdrawing groups.[6]
Representative Protocol: HPA-Catalyzed Synthesis of 1,4-Diazepines [6]
-
Step 1: Synthesis of the Ketimine Intermediate: A mixture of dehydroacetic acid (1 mmol) and 1,3-diaminopropane (1 mmol) in absolute ethanol (10 mL) is stirred at room temperature for 30 minutes. The solvent is then evaporated under reduced pressure to yield the ketimine intermediate.
-
Step 2: Cyclization Reaction: To a solution of the ketimine intermediate (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (15 mL), a catalytic amount of H₃PW₁₂O₄₀ (0.01 mmol) is added.
-
Step 3: Reflux and Isolation: The reaction mixture is heated under reflux, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature.
-
Step 4: Purification: The cooled solution is poured into ice-water. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure 1,4-diazepine derivative.
Caption: Workflow for the HPA-catalyzed synthesis of 1,4-diazepine derivatives.
Modern Palladium-Catalyzed Cyclization
For accessing more complex and structurally diverse 1,4-diazepines, modern transition-metal-catalyzed methods offer significant advantages. A notable example is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[8] This reaction proceeds via the formation of a π-allylpalladium intermediate, followed by an intramolecular nucleophilic attack by the amide nitrogen to construct the seven-membered ring.[8] This method provides a powerful tool for creating substituted benzodiazepine frameworks with good control over the final structure.
Key Mechanistic Insights:
The regioselectivity of this reaction is influenced by electronic effects. In cases with unsymmetrical diaryl-substituted carbonates, the nucleophilic attack preferentially occurs at the alkyne terminus bearing the more electron-rich aryl group.[8] This predictability is crucial for the rational design of specific target molecules.
Synthesis via Ring Expansion of Azetidines
An innovative strategy for synthesizing functionalized 1,4-benzodiazepines involves the intramolecular C–N bond coupling and subsequent ring opening of azetidines.[9] This method provides access to unique derivatives that are in high demand for drug discovery. The process is efficient, utilizes readily available starting materials, and proceeds under mild conditions, making it a versatile and valuable addition to the synthetic chemist's toolbox.[9]
Representative Protocol: Azetidine Ring-Opening for 1,4-Benzodiazepine Synthesis [9]
-
Step 1: Formation of the Azetidinium Intermediate: A fused azetidine-benzodiazepine precursor is treated with trifluoromethanesulfonic anhydride to form a reactive azetidinium intermediate.
-
Step 2: Nucleophilic Ring Opening: The intermediate is then subjected to a nucleophile (e.g., NaN₃, KCN, PhSNa) in a suitable solvent like DMF.
-
Step 3: Reaction and Isolation: The reaction is stirred at room temperature for 6-24 hours. After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Step 4: Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired functionalized 1,4-benzodiazepine derivative.
Table 1: Comparison of Selected Synthetic Methodologies
| Methodology | Key Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Reference |
| HPA-Catalyzed Condensation | Ketimine, Aldehyde | Heteropolyacid (HPA) | Reflux in Ethanol | High yields, short reaction times, broad substrate scope. | [6] |
| Palladium-Catalyzed Cyclization | 2-Aminobenzylamine, Propargylic Carbonate | Palladium Complex | Varies | Access to complex structures, predictable regioselectivity. | [8] |
| Azetidine Ring Opening | Fused Azetidine-Benzodiazepine | Nucleophile (e.g., NaN₃) | Room Temperature | Mild conditions, access to unique functional groups. | [9] |
The Broadening Spectrum of Biological Applications
While initially recognized for their CNS effects, the applications of 1,4-diazepines have expanded significantly into other critical areas of medicine.
Central Nervous System (CNS) Disorders
The primary application of 1,4-benzodiazepines remains the treatment of CNS disorders. They are widely prescribed as anxiolytics, sedatives, hypnotics, and anticonvulsants.[6] Their mechanism of action is centered on their role as positive allosteric modulators of the GABA-A receptor.
Caption: Mechanism of action of 1,4-benzodiazepines on the GABA-A receptor.
Anticancer Activity
A growing body of research has highlighted the potential of 1,4-diazepine derivatives as anticancer agents.[1][4] Certain compounds have demonstrated significant in vitro activity against various cancer cell lines, including human breast cancer (MCF-7), colon cancer (HCT-116), and liver carcinoma (HepG-2).[7] The pyrrolo[2,1-c][10][11]benzodiazepines (PBDs), a class of natural and synthetic antibiotics, act as DNA-interactive anti-tumor agents, showcasing a distinct mechanism from the CNS-acting benzodiazepines.
Anti-Infective Properties
The 1,4-diazepine scaffold has also been explored for the development of novel anti-infective agents.[4] Derivatives have been synthesized and tested for antibacterial and antifungal activities, showing promise for combating various pathogens.[2] This broadens the therapeutic potential of this versatile chemical class into the realm of infectious diseases.
Table 2: Summary of Biological Activities of 1,4-Diazepine Derivatives
| Therapeutic Area | Specific Activity | Mechanism of Action (Example) | References |
| Central Nervous System | Anxiolytic, Anticonvulsant, Sedative, Hypnotic | Positive allosteric modulation of GABA-A receptors | [5][10] |
| Oncology | Anticancer, Antiproliferative | DNA-interactive agents (PBDs), Enzyme inhibition | [7][12] |
| Infectious Diseases | Antibacterial, Antifungal | Varies | [1][2][4] |
| Other | Anti-inflammatory, Antiviral (Anti-HIV), Vasopressin Antagonist | Varies |
Conclusion and Future Perspectives
The 1,4-diazepine scaffold has proven to be an exceptionally fruitful source of therapeutic agents for over half a century. Its journey from a CNS-focused drug class to a "privileged structure" with applications in oncology and infectious diseases underscores its remarkable chemical and biological versatility. The continuous development of innovative synthetic methodologies, including transition-metal catalysis and novel ring-expansion strategies, is crucial for unlocking the full potential of this scaffold.[8][9][13]
Future research will likely focus on the design of subtype-selective GABA-A receptor modulators to minimize side effects, the exploration of novel mechanisms of action for anticancer and anti-infective derivatives, and the application of computational chemistry and machine learning to accelerate the discovery of new 1,4-diazepine-based drug candidates. The rich history and expanding potential of 1,4-diazepines ensure their continued prominence in the landscape of drug discovery and development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: 6-Methyl-1,4-diazepane as a Versatile Ligand in Coordination Chemistry
Abstract
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a methyl group at the 6-position creates 6-Methyl-1,4-diazepane, a chiral bidentate N,N'-donor ligand that offers unique steric and electronic properties for coordination chemistry. This guide provides a comprehensive overview of its synthesis, coordination principles, and the characterization of its metal complexes. We present detailed protocols for the synthesis of the ligand and its transition metal complexes, alongside workflows for their characterization using modern analytical techniques. Furthermore, we explore the potential applications of these complexes in catalysis and as metallodrugs, leveraging the inherent biological activity of the diazepine core.
Introduction: The Significance of Substituted Diazepanes
Seven-membered heterocyclic compounds containing two nitrogen atoms, known as diazepines, are of immense interest due to their wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[2] The saturated 1,4-diazepane ring system provides a flexible yet stable chelating framework capable of coordinating to a variety of metal centers.
The focus of this guide, this compound, introduces specific modifications to the parent diazepane structure:
-
Chirality: The methyl group at the C6 position creates a stereocenter, allowing for the synthesis of enantiomerically pure ligands and complexes, which is critical for applications in asymmetric catalysis and stereospecific drug-target interactions.
-
Steric Influence: The methyl group can influence the coordination geometry and stability of the resulting metal complexes, potentially favoring specific conformations or restricting access to the metal center.
-
Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density on the nitrogen donors, thereby influencing the strength of the metal-ligand bond and the redox properties of the complex.
A closely related and well-studied ligand, 6-amino-6-methyl-1,4-diazepine, has demonstrated its utility as a versatile framework for supporting cationic group 3 metal alkyl catalysts, highlighting the potential of this ligand class in organometallic chemistry and catalysis.[3] This guide will build upon such foundational work to provide protocols and insights relevant to the broader coordination chemistry of this compound.
Synthesis of the this compound Ligand
The synthesis of substituted 1,4-diazepanes can be achieved through various multi-step routes.[4] A common strategy involves the cyclization of a suitable diamine with a three-carbon dielectrophile. While numerous methods exist for the diazepine core, this section outlines a representative, generalized protocol adapted from established synthetic strategies for creating C-substituted diazepanes.
Protocol 1: Representative Synthesis of this compound
This protocol is a conceptual workflow based on domino processes involving the reaction of 1,2-diamines with suitable carbonyl compounds.[4]
Causality and Experimental Rationale:
-
Starting Materials: The choice of N-protected ethylenediamine prevents unwanted side reactions at the nitrogen atoms. The β-keto ester provides the three-carbon backbone and the precursor for the C6-methyl group.
-
Domino Process: This step- and atom-economical approach involves the in-situ generation of a reactive intermediate that undergoes an intramolecular cyclization, simplifying the procedure and often improving yields.[4]
-
Reduction: A strong reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce the amide/ketone functionalities in the cyclized intermediate to the fully saturated diazepane ring.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected ethylenediamine and the appropriate β-keto ester (e.g., ethyl 2-methyl-3-oxobutanoate) in a suitable solvent like ethanol.
-
Cyclization: Add a catalyst, such as a heteropolyacid, which can efficiently promote the condensation and cyclization reaction.[5] Reflux the mixture for the time determined by reaction monitoring (e.g., via TLC).
-
Intermediate Isolation: Upon reaction completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude intermediate may be purified at this stage or used directly in the next step.
-
Reduction: Carefully add the crude intermediate to a suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LAH), in an anhydrous ether solvent (e.g., THF) at 0 °C.
-
Reflux: After the initial addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reduction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to 0 °C and cautiously quench the excess LAH by sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Extraction: Filter the resulting solids and wash them thoroughly with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound ligand.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Coordination Chemistry and Complex Synthesis
This compound acts as a bidentate (N,N') chelating ligand, forming a thermodynamically stable seven-membered ring with a metal ion. The coordination can significantly alter the ligand's conformation, often locking it into a specific chair or boat form, which can be confirmed by X-ray crystallography.
Protocol 2: General Synthesis of a this compound Metal Complex
This protocol describes a general method for coordinating the ligand to a transition metal salt. All preparations should be performed under an inert nitrogen atmosphere using standard Schlenk or glovebox techniques, especially when using air-sensitive metal precursors.[6]
Causality and Experimental Rationale:
-
Inert Atmosphere: Many transition metal precursors, especially in lower oxidation states or with alkyl groups, are sensitive to air and moisture. An inert atmosphere prevents degradation of reactants and products.[6]
-
Solvent Choice: Anhydrous, non-coordinating, or weakly coordinating solvents (like toluene, hexane, or THF) are chosen to prevent the solvent from competing with the diazepine ligand for coordination sites on the metal center.
-
Stoichiometry: The molar ratio of ligand to metal salt is critical. A 1:1 ratio is typically used for a simple bidentate complex, but other ratios can be employed to form complexes with multiple ligands.
-
Precipitation/Crystallization: The complex is often less soluble than the starting materials, allowing for its isolation by filtration upon formation or after concentration and addition of a non-polar solvent like pentane.
Caption: Workflow for the synthesis of a generic metal complex with this compound.
Step-by-Step Methodology:
-
Prepare Metal Solution: In a Schlenk flask, dissolve the metal precursor (e.g., Sc(CH₂SiMe₃)₃(THF)₂, PdCl₂, Cu(ClO₄)₂) in an appropriate anhydrous solvent (e.g., toluene, THF, ethanol).
-
Prepare Ligand Solution: In a separate Schlenk flask, dissolve one equivalent of this compound in the same anhydrous solvent.
-
Reaction: While stirring, slowly add the ligand solution dropwise to the metal precursor solution at room temperature.
-
Stirring: Allow the reaction mixture to stir at room temperature for a period ranging from 30 minutes to several hours. The formation of a precipitate may be observed.
-
Isolation: If a precipitate has formed, collect the solid product by filtration using a cannula or a filter frit. If the product is soluble, remove the solvent under reduced pressure.
-
Washing: Wash the isolated solid product with a cold, non-polar solvent (e.g., pentane or hexane) to remove any unreacted starting materials.
-
Drying: Dry the final complex under high vacuum to remove all traces of solvent.
-
Characterization: Characterize the complex using techniques described in the following section. For crystalline products, single-crystal X-ray diffraction is highly recommended.
Characterization of Ligand and Complexes
A thorough characterization is crucial to confirm the structure, purity, and coordination environment of the synthesized compounds.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a primary tool for structural elucidation in solution.
-
¹H NMR: The spectrum of the free ligand will show characteristic signals for the methyl group and the methylene protons on the diazepine ring. Upon coordination to a metal, the signals for the protons on the carbons adjacent to the nitrogen atoms (C2, C3, C5, C7) typically experience a downfield shift due to the electron-withdrawing effect of the metal center.
-
¹³C NMR: Similar to proton NMR, the carbon signals, especially those of C2, C3, C5, and C7, will shift upon coordination. Non-decoupled spectra can provide valuable J-coupling information.[7]
-
Advanced Techniques: 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for unambiguously assigning all proton and carbon signals, particularly for complex structures.[7] Solid-state NMR can be used to study the structure in the solid phase, which is useful for non-crystalline materials or for comparing solid and solution-state structures.[8]
| Analyte | Technique | Expected Observations |
| Free Ligand | ¹H & ¹³C NMR | Characteristic signals for the aliphatic backbone and methyl group. |
| Metal Complex | ¹H & ¹³C NMR | Downfield shift of signals for nuclei near the N-donor atoms. Potential for signal broadening. |
| Paramagnetic Complex | ¹H NMR | Very broad signals, often shifted outside the typical diamagnetic range. |
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure in the solid state. It yields precise information on:
-
Coordination Geometry: Determines the geometry around the metal center (e.g., tetrahedral, square planar, octahedral).
-
Bond Lengths and Angles: Provides exact metal-ligand bond distances and angles.
-
Ring Conformation: Confirms the conformation (chair, boat, twist-boat) of the seven-membered diazepine ring.
-
Supramolecular Interactions: Reveals intermolecular interactions like hydrogen bonding that stabilize the crystal lattice.
Other Techniques
-
Mass Spectrometry (MS): Confirms the molecular weight of the ligand and the complex (via ESI-MS or other soft ionization techniques).
-
Infrared (IR) Spectroscopy: Useful for observing N-H stretching vibrations in the free ligand (around 3300 cm⁻¹) which may shift or broaden upon coordination.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the newly synthesized complexes.[6]
Applications in Research and Development
The unique properties of this compound complexes make them attractive candidates for various applications.
Homogeneous Catalysis
The chiral nature of the ligand makes its complexes highly suitable for asymmetric catalysis. Palladium complexes of diazepines, for instance, have been investigated for C-C coupling reactions like the Suzuki and Heck reactions.[9] The steric and electronic properties of the 6-methyl group can be tuned to influence the enantioselectivity of catalytic transformations. Furthermore, complexes of early transition metals like scandium and yttrium with similar diazepine ligands have shown activity as catalysts for olefin polymerization.[3]
Medicinal Chemistry and Drug Development
The 1,4-diazepane core is a well-established pharmacophore.[1][2] Creating metal complexes with these ligands is a promising strategy in the design of novel metallodrugs.[9] The metal center can introduce new mechanisms of action, such as redox activity or the ability to bind strongly to biological targets like DNA or enzymes.[10][11] The coordination of a metal can:
-
Enhance Bioactivity: The biological activity of the diazepine ligand can be synergistically enhanced by the metal ion.
-
Modify Pharmacokinetics: The metal complex will have different solubility, stability, and distribution profiles compared to the free ligand.
-
Introduce New Therapeutic Modalities: Metal complexes can act as catalysts within a biological system or be activated by specific physiological conditions (e.g., the lower pH of tumor environments).[10]
Conclusion
This compound is a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis, combined with the tunable steric and electronic properties conferred by the methyl group and the inherent biological relevance of the diazepine scaffold, makes it a valuable building block for researchers. The protocols and application notes provided herein offer a solid foundation for scientists and drug development professionals to explore the synthesis, characterization, and application of its novel metal complexes in catalysis and medicinal inorganic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. The 6-amino-6-methyl-1,4-diazepine group as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Solid-state NMR and 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal Complexes for Therapeutic Applications. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes & Protocols: The Role of 6-Methyl-1,4-diazepane in Modern Medicinal Chemistry
Foreword: The Strategic Value of Privileged Scaffolds
In the landscape of contemporary drug discovery, certain molecular frameworks consistently appear across a multitude of therapeutic agents targeting diverse biological pathways. These are termed "privileged structures" for their proven ability to serve as high-affinity ligands for various receptors and enzymes. The 1,4-diazepane ring system is a quintessential example of such a scaffold, forming the core of numerous clinically significant drugs, particularly within the benzodiazepine class of central nervous system (CNS) agents.[1][2][3] This guide delves into a specific, highly versatile derivative: 6-Methyl-1,4-diazepane. We will explore its strategic applications, the causal science behind its use, and provide detailed protocols for its incorporation into drug development workflows.
Part 1: Core Characteristics of the this compound Moiety
The this compound is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a methyl group on the carbon at position 6.[4] This seemingly simple structure possesses a unique combination of chemical and conformational properties that make it an invaluable building block for medicinal chemists.
Key Physicochemical and Structural Features:
-
Conformational Flexibility: The seven-membered ring is not planar and can adopt several low-energy conformations. This flexibility allows molecules incorporating this scaffold to adapt their shape to fit optimally within the binding pockets of biological targets.
-
Chirality: The methyl group at the C6 position introduces a chiral center, allowing for the synthesis of (R) and (S) enantiomers. As is common in pharmacology, stereochemistry can be critical for biological activity, with one enantiomer often displaying significantly higher potency or a different pharmacological profile than the other.[5]
-
Dual Handles for Derivatization: The two secondary amine groups provide reactive sites for further chemical modification. These "handles" can be selectively functionalized through N-alkylation, N-acylation, or used in coupling reactions to build molecular complexity and fine-tune the compound's properties.[6][7]
-
Modulation of Physicochemical Properties: The basic nitrogen atoms influence the molecule's pKa and, consequently, its ionization state at physiological pH. This is a critical parameter affecting solubility, cell permeability, and target engagement. Strategic modification of the diazepane ring, for instance through bioisosteric replacement with a gem-difluoro group, can systematically alter properties like basicity (pKa), lipophilicity (LogP), and metabolic stability.[8]
Part 2: Pivotal Applications in Drug Discovery Case Studies
The true value of the this compound scaffold is best illustrated through its successful incorporation into clinical drug candidates.
Case Study 1: Suvorexant (Belsomra®) — A Dual Orexin Receptor Antagonist for Insomnia
Perhaps the most prominent application of this scaffold is its role as a key intermediate in the synthesis of Suvorexant, an FDA-approved treatment for insomnia.[5]
-
Mechanism and Structural Role: Suvorexant functions by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R. The (R)-5-methyl-1,4-diazepane moiety (note: numbering conventions may vary, this refers to the same core structure) is a central component of the molecule. Its specific three-dimensional arrangement is essential for orienting the other parts of the molecule—the benzoxazole and triazole rings—for optimal interaction within the receptor's binding site.
-
Causality of Stereochemistry: The biological activity of Suvorexant is critically dependent on the (R)-configuration at the methyl-substituted carbon.[5] This precise stereochemistry ensures the correct spatial orientation for high-affinity binding. The (S)-enantiomer would present a different conformation, leading to a steric clash or suboptimal interactions with receptor residues, drastically reducing its efficacy. This underscores the necessity of stereocontrolled synthesis in modern drug development.
Case Study 2: Scaffolds for Novel Kinase and Protease Inhibitors
The unique conformational properties of the diazepane ring have been exploited to achieve selectivity in challenging drug targets like kinases and proteases.
-
Achieving CDK9 Selectivity: In the development of 2,4,5-trisubstituted pyrimidine inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy, the introduction of a 1,4-diazepane ring at the R3 position led to a significant increase in selectivity. Compound 30k in one study, which featured this moiety, demonstrated an approximately 156-fold selectivity for CDK9 over the closely related CDK2.[9] The larger, more flexible seven-membered ring was able to adopt a conformation that fit favorably in the CDK9 binding pocket while being too bulky to be accommodated by CDK2.[9]
-
Human Kallikrein 7 (KLK7) Inhibition: A novel class of inhibitors for human kallikrein 7 (KLK7), an enzyme implicated in skin diseases, was developed based on a 1,3,6-trisubstituted 1,4-diazepane-7-one scaffold.[10] The diazepane-7-one core served as a rigid and synthetically tractable framework to position key interacting groups, such as an amidoxime unit, into the enzyme's active site. X-ray crystallography confirmed that the scaffold provided the necessary geometry for potent and specific inhibition.[10]
Part 3: Synthetic Protocols and Strategic Workflows
The successful application of the this compound scaffold relies on robust and scalable synthetic methods. Below are representative protocols that illustrate its synthesis and functionalization.
Protocol 1: Stereoselective Synthesis of a Protected (R)-5-Methyl-1,4-diazepane Intermediate
This protocol is adapted from methodologies used in the synthesis of Suvorexant and demonstrates a common approach to establishing the chiral diazepane ring.[5]
Objective: To synthesize (R)-1-Benzyl-5-methyl-1,4-diazepane, a key building block.
Workflow Diagram:
Caption: Synthesis of a Chiral Diazepane Intermediate.
Step-by-Step Methodology:
-
Synthesis of Dione Intermediate: Prepare the precursor, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, from a suitable chiral amino acid derivative through standard peptide coupling followed by deprotection and intramolecular cyclization. This establishes the core ring structure and preserves the critical stereocenter.
-
Preparation for Reduction: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dione intermediate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: To the cooled solution, add lithium aluminum hydride (LiAlH₄) (approx. 6.0 equivalents) portion-wise. Causality Note: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both amide carbonyls to methylene groups. An excess is used to ensure complete conversion. The portion-wise addition helps manage the reaction rate and heat generation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Purification: Concentrate the combined filtrate under reduced pressure to yield the crude (R)-1-Benzyl-5-methyl-1,4-diazepane. The product can be further purified by column chromatography if necessary.
Part 4: Advanced Medicinal Chemistry Strategies
Beyond its use as a core scaffold, the this compound can be strategically modified to optimize the pharmacokinetic profile of a drug candidate.
Structure-Activity and Structure-Property Relationships
The diazepine ring is a hotbed for modification to tune a molecule's properties.
| Parameter | Unsubstituted 1,4-Diazepane Analog (Hypothetical) | 6,6-Difluoro-1,4-diazepane Analog (Projected)[8] | Rationale for Projected Change |
| pKa | ~9.5 | 7.5 - 8.0 | The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the nearby nitrogen atoms.[8] |
| Lipophilicity (LogP) | 2.0 | 2.2 - 2.5 | The introduction of fluorine atoms generally increases lipophilicity.[8] |
| Metabolic Stability | Moderate | High | The C-F bond is much stronger than the C-H bond, making the position less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] |
| Cell Permeability | Moderate | High | Increased lipophilicity can enhance passive diffusion across cell membranes, potentially improving oral bioavailability.[8] |
Bioisosteric Replacement: The Gem-Difluoro Strategy
A powerful strategy in lead optimization is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties. Replacing the C6-methylene group (CH₂) with a gem-difluoro methylene group (CF₂) in a diazepane ring is an emerging tactic.[8]
Caption: Bioisosteric replacement of 1,4-diazepane.
This single modification can have profound, predictable effects:
-
Lowering pKa: The electron-withdrawing fluorine atoms decrease the basicity of the nitrogens. This can be desirable to reduce off-target effects at cationic channels (e.g., hERG) or to fine-tune solubility and permeability.[8]
-
Blocking Metabolism: The carbon bearing the gem-difluoro group is now sterically and electronically shielded from oxidative metabolism, which can significantly increase the half-life of a drug.[8]
-
Modulating Conformation: The C-F bonds can influence the conformational preference of the ring, which may lead to improved target affinity or selectivity.
Conclusion
The this compound scaffold is more than just another building block; it is a strategically important framework that offers a unique combination of chirality, conformational flexibility, and synthetic accessibility. Its successful application in approved drugs like Suvorexant and its utility in designing highly selective inhibitors for challenging targets like kinases demonstrate its privileged status in medicinal chemistry. As drug discovery continues to tackle increasingly complex biological targets, the thoughtful application and creative modification of scaffolds like this compound will remain a cornerstone of designing the next generation of therapeutics.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]
- 5. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 6. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 6-Methyl-1,4-diazepane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 6-methyl-1,4-diazepane scaffold is a valuable building block in medicinal chemistry, offering a flexible seven-membered ring system with two nitrogen atoms for versatile functionalization. Its derivatives have shown a wide range of biological activities, including potential as anticancer, antimicrobial, and central nervous system (CNS) active agents.[1][2][3] This guide provides a comprehensive overview of the synthesis of novel derivatives from this compound, focusing on key synthetic strategies such as N-alkylation, N-acylation, and reductive amination. Detailed, field-proven protocols, mechanistic insights, and characterization guidelines are presented to empower researchers in the exploration of this privileged scaffold for drug discovery and development.
Introduction: The Chemical Versatility and Biological Potential of this compound
The 1,4-diazepane ring system is a recurring motif in a multitude of biologically active compounds.[1][4] The introduction of a methyl group at the 6-position of the diazepane ring can influence the conformational flexibility and lipophilicity of the resulting derivatives, potentially leading to enhanced biological activity and improved pharmacokinetic properties. The presence of two secondary amine functionalities in this compound provides reactive sites for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around this core structure.
Derivatives of the broader 1,4-diazepine class have demonstrated significant therapeutic potential, exhibiting antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1] This wide spectrum of activity underscores the importance of developing robust and versatile synthetic methodologies to generate diverse libraries of this compound derivatives for biological screening.
Key Synthetic Strategies for Derivatization
The derivatization of this compound primarily involves the functionalization of its two secondary amine groups. The choice of synthetic strategy will depend on the desired final compound and the nature of the substituent to be introduced.
N-Alkylation: Introducing Alkyl and Aryl Substituents
N-alkylation is a fundamental transformation for introducing diverse alkyl and aryl groups onto the diazepane nitrogen atoms.[5] This can be achieved through direct alkylation with alkyl halides or via more controlled methods like reductive amination.
Causality Behind Experimental Choices: Direct alkylation with reactive alkyl halides can sometimes lead to over-alkylation, yielding a mixture of mono- and di-substituted products, as well as quaternary ammonium salts. The choice of base and solvent is crucial to modulate the reactivity and selectivity of the reaction. For less reactive alkylating agents or to achieve mono-alkylation, reductive amination is often the preferred method due to its milder conditions and higher selectivity.
Protocol 1: Mono-N-Benzylation of this compound
This protocol describes a general procedure for the mono-N-alkylation of this compound using benzyl bromide as the alkylating agent.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 114.19 | 1.0 g | 8.76 |
| Benzyl bromide | 171.04 | 1.05 g (0.73 mL) | 6.14 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.42 g | 17.52 |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 g, 8.76 mmol) in acetonitrile (50 mL) in a round-bottom flask, add potassium carbonate (2.42 g, 17.52 mmol).
-
Slowly add a solution of benzyl bromide (1.05 g, 6.14 mmol, 0.75 eq) in acetonitrile (10 mL) to the reaction mixture at room temperature. The use of a sub-stoichiometric amount of the alkylating agent favors mono-alkylation.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the desired mono-N-benzyl-6-methyl-1,4-diazepane.
Expected Outcome: A colorless to pale yellow oil.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a straightforward and efficient method for introducing carbonyl functionalities, leading to the formation of amide derivatives.[6] These amides can serve as key intermediates for further transformations or possess intrinsic biological activity. Acylating agents such as acid chlorides and anhydrides are commonly employed.
Causality Behind Experimental Choices: Acid chlorides are generally more reactive than anhydrides and may require the use of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Anhydrides can sometimes be used without an added base, and the reaction can be driven to completion by removing the carboxylic acid byproduct. The choice of solvent is critical to ensure the solubility of the starting materials and to control the reaction temperature.
Protocol 2: N-Acetylation of this compound
This protocol provides a general method for the N-acetylation of this compound using acetyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 114.19 | 1.0 g | 8.76 |
| Acetyl chloride | 78.50 | 0.76 g (0.69 mL) | 9.64 |
| Triethylamine (Et₃N) | 101.19 | 1.33 g (1.83 mL) | 13.14 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 g, 8.76 mmol) and triethylamine (1.33 g, 13.14 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.76 g, 9.64 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be obtained in high purity. If necessary, further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Outcome: A white to off-white solid.
Characterization: The structure and purity of the N-acetyl-6-methyl-1,4-diazepane should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful and highly versatile method for the synthesis of N-substituted amines from carbonyl compounds (aldehydes and ketones).[5][7][8][9] This one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5]
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5] The reaction is typically carried out in a protic solvent like methanol or ethanol, or an aprotic solvent like dichloromethane or 1,2-dichloroethane. The pH of the reaction mixture can also influence the rate of iminium ion formation and the stability of the reducing agent.
Protocol 3: Reductive Amination of Benzaldehyde with this compound
This protocol details the synthesis of N-benzyl-6-methyl-1,4-diazepane via reductive amination.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 114.19 | 1.0 g | 8.76 |
| Benzaldehyde | 106.12 | 0.93 g (0.91 mL) | 8.76 |
| Sodium triacetoxyborohydride | 211.94 | 2.78 g | 13.14 |
| 1,2-Dichloroethane (DCE) | 98.96 | 50 mL | - |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 g, 8.76 mmol) in 1,2-dichloroethane (50 mL) in a round-bottom flask, add benzaldehyde (0.93 g, 8.76 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (2.78 g, 13.14 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the pure N-benzyl-6-methyl-1,4-diazepane.
Expected Outcome: A colorless to pale yellow oil.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Purification and Characterization
The purification of this compound derivatives is typically achieved by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the synthesized compound. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. For more polar compounds, a small percentage of methanol or triethylamine can be added to the eluent to improve separation and prevent tailing on the column.[10]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of novel derivatives.[11][12]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group on the diazepine ring, the protons of the diazepine ring itself, and the protons of the newly introduced substituent. The integration of the signals will confirm the ratio of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl group in N-acylated derivatives.[10]
Biological Applications and Future Directions
Derivatives of 1,4-diazepanes have shown promise in a variety of therapeutic areas. Notably, some have been investigated for their anticancer activity , with studies suggesting that they can act as potent anticancer agents.[3] Additionally, the 1,4-diazepine scaffold has been explored for the development of novel antimicrobial agents .[2][13] The versatility of the synthetic routes described herein allows for the creation of large and diverse libraries of this compound derivatives for screening in these and other disease areas.
Future research in this field could focus on:
-
The synthesis of chiral derivatives of this compound to explore the impact of stereochemistry on biological activity.
-
The development of novel, more efficient, and environmentally friendly synthetic methodologies.
-
The exploration of a wider range of biological targets to fully elucidate the therapeutic potential of this promising scaffold.
References
- 1. benthamscience.com [benthamscience.com]
- 2. ijrrr.com [ijrrr.com]
- 3. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. organicreactions.org [organicreactions.org]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Protecting Group Strategies for 1,4-Diazepane Nitrogen Atoms
Introduction: The Strategic Imperative of Nitrogen Protection for the 1,4-Diazepane Scaffold
The 1,4-diazepane motif is a privileged scaffold in modern medicinal chemistry, forming the core of a multitude of biologically active agents, including antipsychotics, anxiolytics, and anticancer therapeutics.[1][2] Its conformational flexibility and the presence of two modifiable nitrogen atoms (N1 and N4) provide a rich canvas for the design of novel pharmaceuticals. However, this inherent reactivity of the nitrogen atoms also presents a significant synthetic challenge. Uncontrolled reactions can lead to a mixture of products, including di-substituted derivatives and undesired regioisomers. Consequently, a robust and well-devised protecting group strategy is not merely a tactical consideration but a strategic necessity for the successful synthesis of complex 1,4-diazepane derivatives.
This guide provides an in-depth exploration of protecting group strategies for the nitrogen atoms of the 1,4-diazepane ring. We will delve into the mechanistic rationale behind regioselective mono-protection, the principles of orthogonal protection for differential functionalization of N1 and N4, and provide detailed, field-proven protocols for the application and removal of the most salient protecting groups.
Core Principles: Regioselectivity and Orthogonality
The synthetic utility of 1,4-diazepane is unlocked through the precise control of its nitrogen atoms. This control is achieved by mastering two core principles: regioselective mono-protection and orthogonal protection.
Regioselective Mono-protection: In many synthetic routes, it is desirable to functionalize only one of the two nitrogen atoms. Achieving this mono-protection with high selectivity is crucial. A common and effective strategy for symmetrical diamines like 1,4-diazepane involves the use of a single equivalent of a strong acid to mono-protonate the diamine. This renders one nitrogen atom non-nucleophilic, allowing the protecting group to react selectively with the remaining free amine.[3][4]
Orthogonal Protection: To selectively functionalize both N1 and N4 positions, an orthogonal protecting group strategy is employed. This involves the use of two different protecting groups that can be removed under distinct, non-interfering conditions.[5] The classic pairing of the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group is a prime example of this powerful approach.
A Comparative Analysis of Key Protecting Groups for 1,4-Diazepane
The choice of a protecting group is a critical decision in any synthetic campaign. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removed with high efficiency and selectivity. The following table provides a comparative overview of the most commonly employed protecting groups for the nitrogen atoms of 1,4-diazepane.
| Protecting Group | Abbreviation | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | (Boc)₂O, base (e.g., Et₃N, NaOH), solvent (e.g., CH₂Cl₂, THF, H₂O) | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane) | Stable to basic conditions and hydrogenolysis; acid-labile. Ideal for orthogonal strategies with Cbz.[5] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., THF/H₂O, CH₂Cl₂) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; removed by reduction. Excellent for orthogonal protection with Boc.[6] |
| Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., dioxane/H₂O) | Base (e.g., 20% piperidine in DMF) | Base-labile; stable to acid and hydrogenolysis. Useful in peptide synthesis contexts.[7] |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Ns-Cl, base (e.g., pyridine, Et₃N), solvent (e.g., CH₂Cl₂) | Thiol and base (e.g., thiophenol, K₂CO₃) | Stable to acidic conditions. The sulfonamide nitrogen is activated towards alkylation.[8] |
Experimental Protocols
The following protocols are provided as a guide for the regioselective mono-protection of 1,4-diazepane. These have been synthesized from established procedures for diamines and adapted for the 1,4-diazepane scaffold.
Protocol 1: Regioselective Mono-Boc Protection of 1,4-Diazepane
This protocol leverages the principle of mono-protonation to achieve selective mono-protection.
Causality of Experimental Choices: The use of one equivalent of a strong acid (e.g., HCl generated in situ from Me₃SiCl or from a stock solution) ensures that, on average, only one of the two basic nitrogen atoms of 1,4-diazepane is protonated, rendering it unreactive towards the electrophilic (Boc)₂O. The remaining free amine can then be selectively protected.
Figure 1: Workflow for Mono-Boc Protection.
Materials:
-
1,4-Diazepane
-
Methanol (anhydrous)
-
Trimethylsilyl chloride (Me₃SiCl) or a standardized solution of HCl in a suitable solvent
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-hydrochloride salt.
-
Add deionized water (a small amount, e.g., 1/10th of the methanol volume) to the reaction mixture, followed by the addition of (Boc)₂O (1.0 eq) dissolved in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected 1,4-diazepane.
Protocol 2: Deprotection of 1-Boc-1,4-diazepane
Causality of Experimental Choices: Strong acids like trifluoroacetic acid (TFA) readily protonate the carbamate oxygen, leading to the collapse of the protecting group and the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.
Figure 2: Workflow for Boc Deprotection.
Materials:
-
1-Boc-1,4-diazepane
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-1,4-diazepane (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 1,4-diazepane.
Protocol 3: Regioselective Mono-Cbz Protection of 1,4-Diazepane
Similar to the mono-Boc protection, this protocol relies on the initial mono-protonation of the diamine.
Causality of Experimental Choices: Benzyl chloroformate is a highly reactive acylating agent. By deactivating one of the nitrogen atoms through protonation, the Cbz group can be selectively introduced onto the remaining nucleophilic nitrogen. The use of a mild base like sodium bicarbonate neutralizes the HCl generated during the reaction.[6]
Procedure:
-
Prepare the mono-hydrochloride salt of 1,4-diazepane as described in Protocol 1.
-
To the aqueous methanolic solution of 1,4-diazepane mono-hydrochloride, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Cbz-1,4-diazepane.
Protocol 4: Deprotection of 1-Cbz-1,4-diazepane
Causality of Experimental Choices: The benzyl C-O bond of the Cbz group is susceptible to cleavage by catalytic hydrogenolysis. The palladium on carbon catalyst facilitates the addition of hydrogen across this bond, leading to the formation of toluene, carbon dioxide, and the free amine.[6] This method is exceptionally mild and chemoselective, leaving most other functional groups intact.
Procedure:
-
Dissolve 1-Cbz-1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add palladium on carbon (10% w/w, 5-10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 1,4-diazepane.
Orthogonal Strategy in Action: Stepwise Functionalization of 1,4-Diazepane
The true power of these protecting groups is realized in an orthogonal synthetic scheme, allowing for the sequential and controlled introduction of different substituents at the N1 and N4 positions.
Figure 3: Orthogonal Functionalization Strategy.
This workflow exemplifies a common strategy where the more reactive secondary amine is first protected with Boc. The remaining secondary amine is then functionalized (e.g., via alkylation or acylation). Subsequent removal of the Boc group under acidic conditions liberates the first nitrogen, which can then be subjected to a different functionalization, all while the substituent on the second nitrogen remains intact.
Conclusion
The strategic implementation of protecting groups is fundamental to the successful synthesis of complex 1,4-diazepane derivatives. A thorough understanding of the principles of regioselectivity and orthogonality, coupled with the judicious selection of protecting groups such as Boc and Cbz, empowers the medicinal chemist to navigate the synthetic landscape with precision and control. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to unlock the full potential of the 1,4-diazepane scaffold in their quest for novel therapeutics.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 1,4-Diazepane Ligands
Introduction: The Versatility of 1,4-Diazepane Ligands in Catalysis
The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry and, increasingly, in the field of catalysis.[1] The inherent flexibility of the seven-membered ring, combined with the tunable steric and electronic properties achievable through substitution, makes 1,4-diazepane derivatives highly versatile ligands for a range of transition metals.[2] These ligands can stabilize various oxidation states and coordination geometries, which is crucial for designing effective catalysts.[3][4]
Metal complexes featuring 1,4-diazepane-based ligands are gaining attention for their potential to mediate a variety of chemical transformations, including hydrogenation, cross-coupling, and oxidation reactions.[5][6] The bidentate or potentially polydentate nature of these ligands allows for the creation of stable yet reactive metal centers, capable of activating substrates and facilitating catalytic turnovers.[7] This guide provides an in-depth exploration of the synthesis and catalytic applications of these complexes, offering detailed protocols and mechanistic insights for researchers in catalysis, organic synthesis, and drug development.
I. Synthesis of 1,4-Diazepane-Based Catalysts
The catalytic activity of a metal complex is intrinsically linked to the structure of its coordinating ligands. The synthesis of the 1,4-diazepane ligand itself is a critical first step. A common and efficient strategy involves the coupling of diamines and diols, a transformation that can be catalyzed by transition metal complexes through a "hydrogen borrowing" mechanism.[8]
Protocol 1: Ruthenium-Catalyzed Synthesis of N-Substituted 1,4-Diazepanes via Hydrogen Borrowing
This protocol describes a green and efficient method for synthesizing 1,4-diazepane rings, which can then be used as ligands for other metals or as part of the final catalytically active complex. The (pyridyl)phosphine-ligated ruthenium(II) catalyst is particularly effective, overcoming common issues like catalyst poisoning by the chelating diamine products.[8]
Causality: The hydrogen borrowing mechanism involves the temporary oxidation of the diol to an aldehyde by the Ru catalyst, which then undergoes condensation with the diamine. The resulting intermediate is then reduced by the ruthenium-hydride species formed in the initial step, regenerating the catalyst and yielding the diazepane product with water as the only byproduct. This atom-economical process avoids the need for stoichiometric activating agents.[8]
Workflow Diagram:
Caption: General workflow for Ru-catalyzed 1,4-diazepane synthesis.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a 1-dram vial with the chosen 1,2-diamine (1.0 equiv), 1,3-diol (1.1 equiv), and the (pyridyl)phosphine-ligated ruthenium(II) catalyst (1-5 mol%).
-
Reaction: Cap the vial securely, remove it from the glovebox, and place it in a preheated oil bath or heating block at 110 °C. The solution will typically turn dark brown.
-
Monitoring: Allow the reaction to stir for the specified time (typically 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel. Wash with water to remove any water-soluble components.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-diazepane derivative.[8]
II. Catalytic Applications in C-N Bond Formation: Intramolecular Buchwald-Hartwig Amination
Palladium complexes are workhorses in cross-coupling chemistry.[9][10][11] While examples of pre-formed palladium(1,4-diazepane) complexes acting as intermolecular catalysts are emerging, a well-documented application involves the in situ formation of such a complex to catalyze the intramolecular C-N bond formation for the synthesis of the related 1,4-benzodiazepine core.[12] This serves as a powerful demonstration of the ligand's ability to facilitate challenging bond formations.
Mechanistic Rationale: The synthesis of 1,4-benzodiazepin-2,5-diones from Ugi four-component reaction products relies on an intramolecular Buchwald-Hartwig amination. The 1,4-diazepane precursor, in this case, is part of a larger molecular framework. The palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex is then coordinated by the nitrogen atom of the amide. Subsequent reductive elimination forms the C-N bond, creating the seven-membered diazepine ring and regenerating the Pd(0) catalyst.[12]
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular C-N coupling.
Protocol 2: Palladium-Catalyzed Synthesis of 1,4-Benzodiazepin-2,5-diones
This protocol is adapted from procedures for intramolecular amination to form the diazepine ring system.[12]
Step-by-Step Methodology:
-
Reactant Preparation: To an oven-dried Schlenk flask, add the N-substituted 2-halobenzamide precursor (1.0 equiv), a palladium source such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a dry, degassed solvent (e.g., toluene or dioxane) followed by a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 1,4-benzodiazepin-2,5-dione.[12]
III. Catalytic Applications in Hydrogenation Reactions
Metal-diazepane complexes show promise in hydrogenation catalysis, a cornerstone of industrial and fine chemical synthesis.[13][14] The flexible coordination of the diazepane ligand can create an optimal environment for the activation of H₂ and the subsequent reduction of unsaturated substrates.
Data Summary: Hydrogenation of Phenylacetylene
The following table summarizes representative results for the palladium-catalyzed reaction of phenylacetylene with a silane source in the presence of trace water, where a palladium capsule complex featuring a complex diazepane-like macrocyclic ligand demonstrates a significant shift in selectivity from hydrosilylation to partial hydrogenation.[13]
| Catalyst | Substrate Conversion (%) | Styrene Yield (%) [a] | Hydrosilylation Yield (%) [a] | Reference |
| Palladium Capsule 1 | 49 | 58 | 42 | [13] |
| [PdCl₂(PPh₃)₂] (Control) | 95 | <5 | >95 | [13] |
| [a] Yields based on converted substrate. |
Causality: The constrained environment of the palladium capsule catalyst is believed to favor the formation of a palladium-dihydride active species, [L₂Pd(II)(H)₂], in the presence of trace water and the silane.[13] This species is a competent catalyst for hydrogenation. In contrast, less sterically hindered catalysts like [PdCl₂(PPh₃)₂] favor the classical hydrosilylation pathway. This highlights the profound impact the ligand architecture has on directing the reaction outcome.[13]
IV. Emerging Applications: Oxidation and Asymmetric Catalysis
The application of metal-diazepane complexes in oxidation catalysis is a less explored but promising area. The ability of the ligand to stabilize higher metal oxidation states is key for designing catalysts for reactions like epoxidation or alcohol oxidation.[3][15] Furthermore, the synthesis of chiral 1,4-diazepanes opens the door to asymmetric catalysis.[16] The development of enantioselective catalysts for reactions such as asymmetric hydrogenation or C-C bond formation is a major goal in modern synthesis, and chiral diazepane ligands provide a robust platform for achieving this.[16]
V. Conclusion and Future Outlook
Metal complexes incorporating 1,4-diazepane ligands represent a versatile and promising class of catalysts. While their application has been extensively demonstrated in the synthesis of the diazepine core itself through elegant hydrogen transfer and cross-coupling reactions, their potential in broader catalytic transformations is becoming increasingly evident. The ability to fine-tune the ligand's steric and electronic environment allows for precise control over the metal center's reactivity, enabling shifts in chemoselectivity as seen in hydrogenation versus hydrosilylation. Future research will undoubtedly focus on expanding the library of chiral diazepane ligands for asymmetric catalysis and exploring their utility in challenging oxidation reactions, further cementing their role as powerful tools for chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Homopiperazine (Hexahydro-1,4-diazepine) [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications [zenodo.org]
- 7. Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Probing the oxidation state of transition metal complexes: a case study on how charge and spin densities determine Mn L-edge X-ray absorption energies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Methyl-1,4-diazepane as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the 6-Methyl-1,4-diazepane Scaffold
In the landscape of modern medicinal chemistry and drug development, the selection of the right molecular scaffold is a critical determinant of success. The 1,4-diazepane ring system is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including agents targeting the central nervous system.[1] The introduction of a methyl group at the 6-position endows the this compound scaffold with unique stereochemical and conformational properties. This seven-membered saturated heterocycle features two secondary amine nitrogens at positions 1 and 4, offering dual points for functionalization, and a chiral center at C6. This combination of features makes this compound an exceptionally valuable and versatile building block for creating libraries of complex molecules with precise three-dimensional arrangements, essential for targeted pharmacological activity.
This guide provides an in-depth exploration of this compound's reactivity, supported by field-proven protocols for its application in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific molecular targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is paramount for effective experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 89582-17-2 | [3][4] |
| Molecular Formula | C₆H₁₄N₂ | [3][4] |
| Molecular Weight | 114.19 g/mol | [3][4] |
| InChIKey | VMJOIXFVKVPLRQ-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CC1CNCCNC1 | [2] |
| Spectroscopic Data | IR Spectrum available via NIST WebBook | [4] |
Core Synthetic Applications and Detailed Protocols
The synthetic utility of this compound is primarily derived from the reactivity of its two secondary amine groups. These sites can be selectively or exhaustively functionalized to construct elaborate molecular architectures.
N-Functionalization via Reductive Amination
Reductive amination is arguably one of the most powerful and widely used methods for C-N bond formation, offering a controlled and efficient route to N-alkylated amines.[5] This reaction proceeds via the initial condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method elegantly avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[5]
Expertise & Experience: The "Why"
The choice of reducing agent is critical for the success of a one-pot reductive amination. While a strong reductant like sodium borohydride (NaBH₄) can be used, it also readily reduces the starting aldehyde or ketone.[6] Therefore, its addition must be timed carefully after imine formation is complete.[6] Milder, more chemoselective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaCNBH₃) are often preferred.[5][6] STAB is particularly advantageous as it is non-toxic, effective under mildly acidic conditions that favor iminium ion formation, and is moisture-sensitive but compatible with a range of aprotic solvents.[6]
The following workflow illustrates the process for mono-alkylation, which can be adapted for di-alkylation by adjusting stoichiometry.
Caption: General workflow for N-alkylation via reductive amination.
Trustworthiness: A Self-Validating Protocol
Protocol 1: Synthesis of 1-Benzyl-6-methyl-1,4-diazepane
This protocol details the mono-N-alkylation of this compound with benzaldehyde as a representative electrophile.
-
Materials:
-
This compound (1.0 g, 8.76 mmol)
-
Benzaldehyde (0.93 g, 8.76 mmol, 1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (2.78 g, 13.14 mmol, 1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous (40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCE.
-
Add benzaldehyde to the solution and stir for 20 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Add STAB portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
Palladium-Catalyzed C-N Cross-Coupling Reactions
The synthesis of N-aryl diazepanes is a crucial transformation, as this motif is present in numerous pharmaceutical agents. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and general method for forming C(aryl)-N bonds.[7][8] This reaction class has revolutionized the synthesis of anilines and related compounds from aryl halides or triflates.
Expertise & Experience: The "Why"
The success of a Buchwald-Hartwig coupling hinges on the precise combination of a palladium precursor, a suitable phosphine ligand, and a base. The ligand is not merely a spectator; it plays a critical role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reaction with sterically hindered substrates and to facilitate the final reductive elimination step that forms the C-N bond. The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is also crucial for deprotonating the amine and regenerating the active catalyst.
Trustworthiness: A Self-Validating Protocol
Protocol 2: Synthesis of 1-(4-methoxyphenyl)-6-methyl-1,4-diazepane
This protocol provides a representative procedure for the mono-arylation of this compound.
-
Materials:
-
This compound (1.0 g, 8.76 mmol)
-
1-Bromo-4-methoxybenzene (1.64 g, 8.76 mmol, 1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.08 g, 0.0876 mmol, 1 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.125 g, 0.263 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.26 g, 13.14 mmol, 1.5 eq)
-
Toluene, anhydrous (40 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere.
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add anhydrous toluene, followed by 1-bromo-4-methoxybenzene and this compound.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Causality Note: The elevated temperature is necessary to drive the oxidative addition of the aryl bromide to the Pd(0) complex.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
| Parameter | Typical Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors to the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich ligands facilitate key catalytic steps. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 80 - 120 °C | Provides energy to overcome activation barriers. |
Asymmetric Synthesis and Chiral Scaffolding
The inherent chirality of this compound makes it an attractive scaffold for asymmetric synthesis. However, for pharmaceutical applications, obtaining single enantiomers is often mandatory. Biocatalysis, specifically the use of imine reductases (IREDs), has emerged as a powerful, green, and highly selective method for producing chiral amines.[9] This approach was notably used in the synthesis of the insomnia drug Suvorexant, which features a chiral diazepane core.[10]
The general strategy involves the intramolecular reductive amination of a suitable amino-ketone precursor, where the enzyme controls the facial selectivity of the hydride addition to the imine, yielding one enantiomer with high purity.
Caption: Conceptual workflow for enzymatic asymmetric reductive amination.
Authoritative Grounding & Future Directions
The protocols and strategies outlined in this guide represent foundational applications of this compound. The true potential of this building block is realized when these transformations are combined in multi-step syntheses to create novel and complex molecular entities. Researchers are encouraged to explore the vast literature on 1,4-diazepine chemistry to further expand its synthetic utility.[11][12] The development of new catalytic systems and biocatalytic methods will continue to enhance the value of scaffolds like this compound in the pursuit of next-generation therapeutics.
References
- 1. jocpr.com [jocpr.com]
- 2. PubChemLite - this compound (C6H14N2) [pubchemlite.lcsb.uni.lu]
- 3. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]
- 4. 6H-1,4-diazepine, hexahydro-6-methyl-, [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,4-Diazepanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 1,4-Diazepanes in Modern Drug Discovery
The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility allows it to interact with a variety of biological targets, leading to diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. The introduction of chirality into the 1,4-diazepane ring system further expands the accessible chemical space and is often crucial for achieving target selectivity and desired therapeutic effects, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[2][3][4]
Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral 1,4-diazepanes is of paramount importance to medicinal and pharmaceutical research. This guide provides an in-depth overview of key synthetic strategies, complete with detailed experimental protocols and mechanistic insights, to empower researchers in the synthesis of these valuable chiral building blocks.
Core Synthetic Strategies for Asymmetric 1,4-Diazepane Synthesis
The asymmetric construction of the 1,4-diazepane core can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.
Enantioselective Catalysis: The Power of Chiral Catalysts
Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and atom economy. In the context of 1,4-diazepanes, two prominent catalytic approaches are intramolecular reductive amination and transition-metal-catalyzed cyclization reactions.
This strategy involves the cyclization of a linear amino-ketone precursor, where a chiral catalyst controls the stereoselective reduction of the intermediate imine or enamine. This approach is particularly effective for creating stereocenters adjacent to the nitrogen atoms.
Transition metals, particularly palladium and rhodium, can catalyze a variety of cyclization reactions to form the seven-membered diazepane ring with high enantioselectivity. These reactions often involve the formation of metal-pi-allyl or other reactive intermediates. For instance, rhodium-catalyzed hydrofunctionalization of alkynes provides an efficient route to enantioenriched 1,4-benzodiazepines.[5]
Biocatalysis: Leveraging Nature's Catalysts
Enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them attractive catalysts for asymmetric synthesis. Imine reductases (IREDs) have been successfully employed in the intramolecular reductive amination of amino-ketones to produce chiral 1,4-diazepanes with excellent enantiomeric excess.[6] This biocatalytic approach is particularly valuable for its environmental compatibility and high selectivity.
Chiral Pool Synthesis: Building from Nature's Chiral Scaffolds
This classical approach utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral 1,4-diazepane skeleton. The inherent chirality of the starting material is transferred to the final product, obviating the need for a separate asymmetric induction step. This method is advantageous for its predictability and the wide availability of chiral starting materials.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for representative asymmetric syntheses of chiral 1,4-diazepanes, illustrating the core strategies discussed above.
Protocol 1: Biocatalytic Intramolecular Asymmetric Reductive Amination using Imine Reductase (IRED)
This protocol is based on the work by Li and coworkers, demonstrating the synthesis of a chiral 1,4-diazepane precursor to the drug Suvorexant.[6]
Workflow Diagram:
Caption: Workflow for biocatalytic synthesis of chiral 1,4-diazepanes.
Materials:
-
Imine reductase (IRED) from Leishmania major (for R-enantiomer) or Micromonospora echinaurantiaca (for S-enantiomer)[6]
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Aminoketone precursor
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
NaOH solution
Procedure:
-
Enzyme and Cofactor Preparation: In a reaction vessel, combine the IRED enzyme, NADP⁺, and GDH in Tris-HCl buffer.
-
Pre-incubation: Gently mix the solution and pre-incubate at 35 °C for 10 minutes to ensure enzyme activity.
-
Substrate Addition: Add the aminoketone substrate and D-glucose (as a co-substrate for cofactor regeneration) to the reaction mixture.
-
Reaction Incubation: Incubate the reaction at 35 °C with shaking (e.g., 200 rpm) for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Reaction Quenching: Once the reaction is complete, quench the reaction by adding an appropriate amount of NaOH solution.
-
Extraction: Extract the product with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the final product by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Tris-HCl Buffer (pH 8.0): Provides the optimal pH for the activity of both the IRED and the GDH.
-
Glucose Dehydrogenase (GDH) and D-Glucose: This system is used for the in-situ regeneration of the expensive NADPH cofactor from NADP⁺, making the process more cost-effective.
-
35 °C Incubation Temperature: Represents a compromise between enzyme stability and reaction rate.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydroamination for 1,4-Benzodiazepine Synthesis
This protocol is adapted from a procedure for the synthesis of enantioenriched 3-vinyl-1,4-benzodiazepines.[5]
Reaction Scheme Diagram:
Caption: Rhodium-catalyzed asymmetric hydroamination.
Materials:
-
[Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)
-
(R)-DTBM-Garphos (chiral ligand)
-
Chloroacetic acid (co-catalyst)
-
Substituted (aminomethyl)aniline
-
Internal alkyne
-
Anhydrous toluene
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve [Rh(COD)Cl]₂ and the chiral ligand ((R)-DTBM-Garphos) in anhydrous toluene. Stir for 15-20 minutes at room temperature.
-
Reagent Addition: Add the (aminomethyl)aniline substrate, the internal alkyne, and chloroacetic acid to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired chiral 1,4-benzodiazepine.[5]
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The rhodium catalyst and some of the reagents are sensitive to air and moisture.
-
(R)-DTBM-Garphos: This specific chiral phosphine ligand is crucial for inducing high enantioselectivity in the hydroamination reaction.[5]
-
Chloroacetic Acid: Acts as a Brønsted acid co-catalyst, which can enhance the reaction rate.[5]
-
Toluene at 80 °C: Provides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Data Summary: A Comparative Overview
The following table summarizes typical results for the described synthetic strategies, highlighting their respective strengths.
| Method | Catalyst/Enzyme | Substrate Scope | Typical Yield | Typical ee | Reference |
| Biocatalytic IARA | Imine Reductase (IRED) | Various aminoketones | Good to Excellent | >93% | [6] |
| Rh-catalyzed Hydroamination | [Rh(COD)Cl]₂ / (R)-DTBM-Garphos | Anilines and internal alkynes | 70-90% | up to 95:5 er | [5] |
| Pd-catalyzed Cyclization | Pd₂(dba)₃ / Ligand | N-tosyl-2-aminobenzylamines | Moderate to Good | N/A (achiral) | [7] |
Concluding Remarks for the Practicing Scientist
The asymmetric synthesis of chiral 1,4-diazepanes is a dynamic and evolving field. The choice between enantioselective catalysis, biocatalysis, and chiral pool synthesis will ultimately be guided by the specific structural requirements of the target molecule, desired scale, and available resources. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers engaged in the synthesis of these medicinally important scaffolds. As with any synthetic endeavor, careful optimization of reaction conditions for each specific substrate is crucial for achieving the best results.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of 5H-dibenzo[b,e][1,4]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biological Evaluation of Novel 6-Methyl-1,4-diazepane Derivatives
These application notes provide a comprehensive framework for the biological evaluation of novel 6-Methyl-1,4-diazepane derivatives. This class of compounds, building upon the privileged 1,4-diazepane scaffold, holds significant promise for the development of new therapeutics, particularly for central nervous system (CNS) disorders. The strategic incorporation of a methyl group at the 6-position can significantly influence the conformational flexibility, lipophilicity, and metabolic stability of the parent diazepane ring, potentially leading to enhanced potency, selectivity, and pharmacokinetic properties.
The 1,4-diazepine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2][3] The exploration of this compound derivatives, therefore, represents a logical and promising avenue for the discovery of novel drug candidates. For instance, 6-Methyl-[4][5]diazepane has been utilized as a reactant in the preparation of imidazopyridines for treating pain and pain-related conditions, highlighting its utility as a versatile building block.[6]
This guide is designed for researchers, scientists, and drug development professionals, offering a tiered approach to the biological evaluation of this compound class, from initial in vitro screening to more complex in vivo studies. The protocols provided are intended to be adaptable, forming a robust foundation for a thorough investigation of the therapeutic potential of novel this compound derivatives.
Part 1: Foundational In Vitro Evaluation
The initial phase of biological evaluation focuses on establishing the fundamental cytotoxic and pharmacological profile of the novel this compound derivatives. This stage is critical for identifying promising lead compounds and eliminating those with unfavorable characteristics early in the drug discovery pipeline.
Cytotoxicity Assessment: Gauging Cellular Tolerance
Prior to investigating specific pharmacological activities, it is imperative to determine the inherent cytotoxicity of the compounds. This ensures that any observed biological effects are not simply a consequence of cell death. Two standard and complementary assays are recommended: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.[2]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an indication of cellular metabolic activity.
Materials:
-
Human cancer cell lines (e.g., SH-SY5Y for neurotoxicity, HeLa for general cytotoxicity)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the release of LDH from damaged cells, serving as an indicator of compromised cell membrane integrity.[7][8]
Materials:
-
Human cell lines (as in MTT assay)
-
Complete cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer.
Data Presentation: Cytotoxicity Profile
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 1 | SH-SY5Y | 48 | >100 |
| Derivative 2 | SH-SY5Y | 48 | 75.3 |
| Derivative 3 | HeLa | 48 | >100 |
Target Engagement: Receptor Binding and Enzyme Inhibition Assays
Based on the known activities of the broader 1,4-diazepane class, initial screening should focus on CNS-relevant targets.
Protocol 3: Sigma Receptor Binding Assay
Novel 1,4-diazepane-based sigma receptor ligands have been reported, suggesting this is a promising target class.[5][9] Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing sigma-1 (σ1) or sigma-2 (σ2) receptors
-
Radioligand (e.g., --INVALID-LINK---pentazocine for σ1)
-
Assay buffer
-
Non-specific binding control (e.g., haloperidol)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki values to determine the affinity of the compounds for the sigma receptors.
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay
MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[10][11] A fluorometric assay is a common method to screen for MAO-A and MAO-B inhibition.[3][12][13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the MAO enzyme with varying concentrations of the test compounds in a 96-well plate.
-
Reaction Initiation: Initiate the reaction by adding the MAO substrate, Amplex Red, and HRP.
-
Incubation: Incubate at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 values to determine the inhibitory potency of the compounds against MAO-A and MAO-B.
Data Presentation: Pharmacological Profile
| Compound ID | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Derivative 1 | 50.2 | >1000 | >50 | 12.5 |
| Derivative 2 | 125.6 | 890.1 | 25.3 | 5.8 |
| Derivative 3 | >1000 | >1000 | >50 | >50 |
Part 2: In Vitro ADME Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug. In vitro metabolic stability is a key parameter to assess at this stage.
Protocol 5: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[8][14][15]
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., verapamil)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound with HLMs in phosphate buffer at 37°C in the presence of the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding cold acetonitrile with an internal standard.
-
Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.
Data Presentation: Metabolic Stability
| Compound ID | t½ (min) in HLMs | Clint (µL/min/mg protein) |
| Derivative 1 | 45.8 | 15.1 |
| Derivative 2 | 12.3 | 56.3 |
Part 3: In Vivo Behavioral Pharmacology
Compounds that demonstrate promising in vitro activity and metabolic stability should be advanced to in vivo studies to assess their effects in a whole-organism context. Given the potential CNS activity of 1,4-diazepane derivatives, initial in vivo studies should focus on behavioral models of anxiety and depression.[9][16]
Protocol 6: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
Video tracking system
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
EPM Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
-
Data Analysis: Compare the behavioral parameters between the compound-treated and vehicle-treated groups.
Protocol 7: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral model used to screen for antidepressant-like activity. Antidepressant compounds typically reduce the immobility time of the animals in the water.
Materials:
-
Cylindrical water tank
-
Rodents (mice or rats)
-
Video camera for recording
Procedure:
-
Pre-test Session: On the first day, place the animals individually in the water tank for a 15-minute pre-swim.
-
Compound Administration: Administer the test compound or vehicle at specified time points before the test session.
-
Test Session: On the second day, place the animals back in the water tank for a 5-minute test session.
-
Data Collection: Record the duration of immobility during the test session.
-
Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups.
Visualization of Experimental Workflows
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]
- 7. The 6-amino-6-methyl-1,4-diazepine group as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. nuvisan.com [nuvisan.com]
- 9. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Frontiers | Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 16. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Methyl-1,4-diazepane
Welcome to the Technical Support Center for the purification of crude 6-Methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile diamine. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical Q&A format, grounded in established chemical principles and field-proven insights.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, however, can result in a crude product containing various impurities that may interfere with downstream applications. Effective purification is therefore a critical step to ensure the quality and reliability of your research. This guide will walk you through common purification issues and provide step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common synthesis pathways for 1,4-diazepine derivatives often involve condensation and reduction reactions.[2] Potential impurities may include:
-
Unreacted starting materials: Such as 1,2-diaminopropane or ethylenediamine, and acrolein or methyl vinyl ketone, depending on the specific synthesis.
-
Partially reacted intermediates: Including mono-alkylated species or uncyclized precursors.
-
Side-products: Arising from polymerization of unsaturated starting materials (like methyl vinyl ketone), or over-alkylation of the diamine.
-
Residual solvents: From the reaction and workup steps.
-
Water: Which can form azeotropes with the product and affect distillation.
Q2: What are the key physical properties of this compound that I should be aware of during purification?
A2: Understanding the physical properties is crucial for selecting the appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [3] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Oily liquid (typical) | |
| Boiling Point | Not definitively reported, but expected to be >150 °C at atmospheric pressure. | |
| Solubility | Soluble in water and common organic solvents. |
Given its likely high boiling point and potential for thermal degradation, purification by distillation should be performed under reduced pressure.
Q3: Is this compound stable? What storage conditions are recommended?
A3: Like many amines, this compound can be susceptible to oxidation and degradation over time, especially when exposed to air and light. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) in a tightly sealed, light-resistant container.
Troubleshooting Guide
Problem 1: Low purity after initial workup.
Scenario: You've completed the synthesis and performed a standard aqueous workup, but your crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate.
Logical Troubleshooting Flow:
Caption: Decision workflow for initial purification of crude this compound.
Detailed Protocol: Acid-Base Extraction
-
Dissolve the crude product: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate layers: Carefully separate the aqueous layer containing the protonated product.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the pH is strongly basic (pH > 12). This will deprotonate the diamine, which may separate as an oil.
-
Back-extraction: Extract the free diamine back into an organic solvent (e.g., DCM or ethyl acetate).
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.
Problem 2: Difficulty in separating the product from closely related impurities by distillation.
Scenario: After an initial cleanup, you attempt fractional vacuum distillation, but the collected fractions are still impure, suggesting impurities with boiling points close to that of your product.
Troubleshooting Steps:
-
Improve distillation efficiency:
-
Use a longer, insulated distillation column (e.g., a Vigreux column) to increase the number of theoretical plates.
-
Ensure a slow and steady heating rate to allow for proper vapor-liquid equilibrium.
-
Maintain a stable vacuum throughout the distillation. Fluctuations in pressure will cause inconsistent boiling points.
-
-
Consider azeotropic distillation: If water is a persistent impurity, consider adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and distilling it off before collecting the product fraction.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a well-fitting heating mantle and a magnetic stirrer. Ensure all glassware is free of cracks and joints are properly greased.
-
Drying: If water is suspected, add a small amount of a suitable drying agent (e.g., calcium hydride) to the crude product and stir for several hours before distillation. Caution: Reacts with water to produce hydrogen gas.
-
Distillation:
-
Begin stirring and slowly heat the flask.
-
Gradually reduce the pressure using a vacuum pump.
-
Collect a forerun of any low-boiling impurities.
-
Slowly increase the temperature to distill the main product fraction at a steady rate.
-
Monitor the head temperature; a stable temperature indicates a pure fraction is being collected.
-
Problem 3: Product streaking or poor separation during column chromatography.
Scenario: You are attempting to purify this compound using standard silica gel column chromatography, but the product streaks badly, leading to broad peaks and poor separation.
Causality: The basic nitrogen atoms of the diamine strongly interact with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, tailing of peaks, and even degradation of the product on the column.
Solution Workflow:
Caption: Troubleshooting workflow for chromatographic purification.
Detailed Protocol: Flash Chromatography on Amine-Functionalized Silica
-
Stationary Phase: Use pre-packed columns or slurry-pack your own column with amine-functionalized silica gel. This stationary phase has a less acidic surface, minimizing strong interactions with basic analytes.[4]
-
Mobile Phase Selection: Develop a suitable mobile phase using TLC on amine-functionalized silica plates. A good starting point is a gradient of ethyl acetate in hexanes, or for more polar compounds, a gradient of methanol in dichloromethane. The addition of a competing amine to the mobile phase is often not necessary with this stationary phase.
-
Column Packing and Loading:
-
Pack the column with the amine-functionalized silica as a slurry in the initial, least polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase.
-
Gradually increase the polarity of the mobile phase to elute your product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Problem 4: The purified product is an oil and difficult to handle and store.
Scenario: You have successfully purified this compound, but it is a viscous oil that is difficult to weigh and may be less stable in its free base form.
Solution: Salt Formation and Recrystallization
Converting the diamine to a solid salt, such as the dihydrochloride, can facilitate handling, improve stability, and provide an additional purification step.
Experimental Protocol: Dihydrochloride Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the purified this compound free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl) dropwise with stirring. The dihydrochloride salt should precipitate.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water or isopropanol/ether).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
identifying common byproducts in 6-Methyl-1,4-diazepane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Methyl-1,4-diazepane, a valuable building block in pharmaceutical development. This resource is designed to assist researchers in identifying and mitigating the formation of common byproducts, thereby improving yield, purity, and the overall efficiency of the synthetic process.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound typically proceeds through a pathway involving the reaction of a diamine with a suitable carbonyl-containing precursor. A common and efficient route involves the reaction of ethylenediamine with methyl vinyl ketone. This process, while effective, can be prone to the formation of several byproducts that can complicate purification and reduce the yield of the desired product. Understanding the reaction mechanism and potential side reactions is paramount to troubleshooting and optimizing this synthesis.
The core of the synthesis relies on a sequence of Michael addition followed by an intramolecular cyclization. The nucleophilic nature of the amine groups in ethylenediamine allows for addition to the electrophilic double bond of methyl vinyl ketone. Subsequent intramolecular condensation between the remaining amine and the ketone functionality leads to the desired seven-membered diazepane ring. However, the bifunctional nature of both reactants creates a landscape where several competing reactions can occur.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges that may arise during the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.
Issue 1: Low Yield of this compound
A lower than expected yield of the target molecule is a frequent challenge. This can often be attributed to the formation of one or more byproducts that consume the starting materials.
Possible Causes and Solutions:
-
Polymerization of Methyl Vinyl Ketone: Methyl vinyl ketone is susceptible to self-polymerization, especially in the presence of acidic or basic catalysts, or upon exposure to heat and light.
-
Solution: Use freshly distilled or inhibitor-free methyl vinyl ketone. The reaction should be conducted at a controlled, and typically low, temperature. The addition of methyl vinyl ketone can be done slowly and portion-wise to maintain a low concentration in the reaction mixture.
-
-
Formation of Bis-adducts: Due to the presence of two nucleophilic amine groups in ethylenediamine, a common side reaction is the addition of two equivalents of methyl vinyl ketone to one molecule of ethylenediamine.
-
Solution: Employing a molar excess of ethylenediamine relative to methyl vinyl ketone can significantly suppress the formation of the bis-adduct. This shifts the reaction equilibrium towards the formation of the mono-adduct, which is the direct precursor to the desired cyclized product.
-
-
Incomplete Cyclization: The intramolecular cyclization of the intermediate, N-(2-aminoethyl)-4-aminobutan-2-one, may be slow or incomplete under the reaction conditions.
-
Solution: Optimization of the reaction temperature and time is crucial. In some cases, the addition of a catalytic amount of a mild acid or base can promote the cyclization step. However, care must be taken as this can also promote side reactions. Post-reaction work-up and purification conditions should also be considered to ensure any uncyclized intermediate is not mistaken for an impurity.
-
Issue 2: Presence of Multiple Impurities in the Crude Product
The appearance of multiple unexpected peaks in analytical data (e.g., GC-MS, LC-MS, NMR) of the crude reaction mixture indicates the formation of various byproducts.
Common Byproducts and Their Identification:
| Byproduct | Potential Formation Pathway | Identification Notes |
| N,N'-bis(3-oxobutyl)ethylenediamine | Michael addition of two molecules of methyl vinyl ketone to one molecule of ethylenediamine. | Higher molecular weight than the desired product. Can be identified by mass spectrometry. |
| Piperazine derivative | Alternative cyclization pathway of the mono-adduct intermediate. | Isomeric with the desired product, making separation challenging. May require careful chromatographic separation and spectroscopic analysis (e.g., 2D NMR) for definitive identification. |
| Polymeric materials | Self-polymerization of methyl vinyl ketone or polymerization involving both reactants. | Often observed as an insoluble or high-molecular-weight residue. |
| Unreacted Starting Materials | Incomplete reaction. | Can be identified by comparison with authentic standards of ethylenediamine and methyl vinyl ketone using techniques like GC or NMR. |
Troubleshooting Strategies:
-
Reaction Condition Optimization: Systematically vary reaction parameters such as temperature, solvent, and stoichiometry to find the optimal conditions that favor the formation of the desired product.
-
Purification Techniques: A combination of purification methods may be necessary to isolate this compound from its byproducts. These can include:
-
Distillation: If the boiling points of the product and byproducts are sufficiently different.
-
Column Chromatography: Using an appropriate stationary phase (e.g., silica gel, alumina) and eluent system.
-
Crystallization: If the product or its salt is a crystalline solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this synthesis?
A1: The stoichiometry of the reactants is arguably the most critical parameter. Using an excess of ethylenediamine is a key strategy to minimize the formation of the N,N'-bis(3-oxobutyl)ethylenediamine byproduct, which is often the major impurity.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the product and byproducts over time.
Q3: What spectroscopic features can be used to confirm the structure of this compound?
A3:
-
¹H NMR: Expect to see characteristic signals for the methyl group (a doublet), and multiplets for the methylene protons of the diazepane ring. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including a distinct signal for the methyl group and signals for the methylene carbons of the ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₆H₁₄N₂) should be observed.
Q4: Are there any alternative synthetic routes to this compound that might produce fewer byproducts?
A4: Yes, alternative routes exist, such as the reductive amination of a suitable diketone or keto-amine precursor. Another approach involves the cyclization of a protected diamine with a suitable electrophile. These methods may offer better control over the reaction and potentially lead to a cleaner product profile, though they might involve more synthetic steps. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.
Visualizing the Reaction Pathway and Byproduct Formation
To better understand the synthetic landscape, the following diagrams illustrate the main reaction pathway and the formation of a key byproduct.
Main Reaction Pathway:
Caption: The desired synthetic route to this compound.
Major Byproduct Formation Pathway:
Caption: Formation of the common N,N'-bis(3-oxobutyl)ethylenediamine byproduct.
Experimental Protocols
General Procedure for the Synthesis of this compound:
Please note: This is a general guideline and may require optimization.
-
To a reaction vessel equipped with a stirrer and a dropping funnel, add ethylenediamine (e.g., 2.0 equivalents) and a suitable solvent (e.g., methanol).
-
Cool the mixture to a controlled temperature (e.g., 0-5 °C).
-
Slowly add methyl vinyl ketone (1.0 equivalent) to the cooled solution of ethylenediamine over a period of time, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by distillation under reduced pressure or by column chromatography.
Protocol for Byproduct Analysis by GC-MS:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Inject the sample into a GC-MS instrument equipped with a suitable column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of components with different boiling points.
-
Analyze the resulting mass spectra to identify the molecular weights of the components and compare them with the expected molecular weights of the product and potential byproducts.
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their synthesis, leading to higher yields and purity of this important synthetic intermediate.
Technical Support Center: Optimizing Reaction Conditions for Improved Yield of 6-Methyl-1,4-diazepane
Welcome to the technical support center for the synthesis and optimization of 6-Methyl-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth, scientifically-grounded solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound ring system?
The synthesis of the 1,4-diazepane core, a seven-membered ring, presents unique challenges, primarily the entropic barrier to forming a medium-sized ring. The most prevalent and adaptable strategies focus on intramolecular cyclization of a linear precursor. Key methods include:
-
Intramolecular Reductive Amination: This is arguably one of the most effective methods. It involves a precursor molecule containing both an amine and a carbonyl group (or a masked carbonyl like an acetal). The intramolecular condensation to form a cyclic imine or enamine, followed by reduction in situ, yields the desired diazepane ring. This method is advantageous due to its frequent one-pot nature.[1]
-
Intramolecular Nucleophilic Substitution: This involves cyclization via an Sₙ2 reaction, where a terminal amine on a linear precursor attacks an electrophilic carbon (e.g., an alkyl halide or tosylate) at the other end of the chain.
-
Ring-Closing Metathesis (RCM): While more common for unsaturated rings, RCM can be used to form the diazepane core from a di-alkenyl diamine precursor, followed by hydrogenation to yield the saturated ring.
-
Palladium-Catalyzed Cyclization: For related benzodiazepine structures, palladium-catalyzed C-N bond formation has proven highly effective and can be adapted for saturated diazepanes.[2][3][4]
This guide will focus on troubleshooting the Intramolecular Reductive Amination pathway, as it is a robust and commonly employed strategy.
Q2: Why is high-dilution often recommended for synthesizing seven-membered rings like 1,4-diazepane?
The principle of high dilution is a critical technique used to favor intramolecular reactions over intermolecular ones. When synthesizing a seven-membered ring, the linear precursor can either react with itself (cyclize) or react with another molecule of the precursor (leading to dimerization or polymerization).
-
Causality: The rate of an intramolecular reaction is first-order, depending only on the concentration of the precursor. In contrast, the rate of an intermolecular reaction is second-order, depending on the concentration of the precursor squared. By significantly lowering the concentration, you disproportionately slow down the second-order intermolecular reaction, giving the first-order intramolecular cyclization a kinetic advantage. This is crucial for overcoming the unfavorable entropy associated with forming a seven-membered ring.[5]
Q3: How can I effectively monitor the progress of my reaction?
Effective reaction monitoring is key to optimization. Relying solely on a final time point can be misleading. A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): The quickest and most common method. Use a suitable stain (e.g., ninhydrin for primary/secondary amines, potassium permanganate for reducible groups) to visualize the consumption of starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It allows you to track the masses of the starting material, any intermediates (like the cyclic imine), the desired product, and potential side products (like dimers). This is invaluable for troubleshooting unexpected results.
Troubleshooting Guide: Intramolecular Reductive Amination Pathway
This section addresses specific problems you may encounter when synthesizing this compound via the intramolecular reductive amination of a linear amino-aldehyde or amino-ketone precursor.
Workflow: General Intramolecular Reductive Amination
The diagram below illustrates the key steps in the formation of the diazepane ring from a linear precursor.
References
stability issues and degradation pathways of 6-Methyl-1,4-diazepane
Welcome to the Technical Support Center for 6-Methyl-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
The unique structure of this compound, a cyclic diamine, presents specific stability considerations that are crucial to understand for its effective use in research and development. This guide will delve into the potential degradation pathways, provide practical troubleshooting advice, and answer frequently asked questions to support your work with this compound.
Troubleshooting Guide: Common Stability Issues
When working with this compound, you may encounter several stability-related issues. The following table summarizes these common problems, their probable causes, and actionable solutions to maintain the integrity of your compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., yellowing) | Oxidation of the amine functional groups due to exposure to air (oxygen). | Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened vials or purge the headspace of partially used containers with inert gas before sealing. |
| Precipitation or Cloudiness in Solution | Change in pH affecting solubility; formation of insoluble salts or degradation products. | Ensure the pH of your solution is appropriate for maintaining the solubility of this compound. If precipitation occurs upon storage, gently warm the solution and sonicate to attempt redissolution. If the precipitate does not redissolve, it may be a degradation product, and the solution should be analyzed for purity. |
| Loss of Purity/Appearance of New Peaks in Chromatography | Chemical degradation due to exposure to heat, light, or incompatible reagents. | Store the compound at the recommended temperature (2-8°C) and protect from light.[1] Avoid contact with strong oxidizing agents, acids, and bases. Prepare solutions fresh whenever possible. |
| Inconsistent Experimental Results | Degradation of the compound in solution over time. | Perform stability studies of your working solutions under your specific experimental conditions. Prepare fresh solutions for each experiment or establish a validated shelf-life for your solutions. |
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about the stability and degradation of this compound.
Handling and Storage
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] To minimize oxidation, it is best practice to store it under an inert atmosphere, such as nitrogen or argon.
Q2: How should I handle the compound to prevent degradation during experiments?
A2: Avoid prolonged exposure to atmospheric oxygen and humidity. When preparing solutions, use degassed solvents if possible. Protect solutions from light, especially if they will be used over an extended period. It is also crucial to avoid contact with incompatible materials such as strong oxidizing agents.
Degradation Pathways
Q3: What are the most likely degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to several degradation pathways, primarily oxidation, and potentially hydrolysis under certain conditions.
-
Oxidation: The secondary and tertiary amine functionalities are prone to oxidation. This can lead to the formation of N-oxides, hydroxylamines, and potentially ring-opening products. The presence of the methyl group may also influence the oxidation pattern.
-
Hydrolysis: While the diazepane ring itself is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring cleavage, although this is less common than for structures containing more labile groups like amides or esters.
-
Photodegradation: Exposure to UV light, especially in the presence of photosensitizers, can lead to the formation of radical species and subsequent degradation.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to fragmentation of the diazepane ring.
Below is a diagram illustrating the potential oxidative degradation pathways.
References
Technical Support Center: 1,4-Diazepane Ring Closure Reactions
Welcome to the technical support center for the synthesis of 1,4-diazepane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the crucial ring-closure step in the synthesis of these valuable seven-membered heterocyclic scaffolds. The 1,4-diazepane motif is a privileged structure in medicinal chemistry, and mastering its synthesis is key to unlocking novel therapeutics.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome synthetic hurdles and achieve your target molecules efficiently.
Troubleshooting Guide: Navigating the Challenges of 1,4-Diazepane Cyclization
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to inform your experimental design.
Issue 1: Low to No Yield of the Desired 1,4-Diazepane
Question: My 1,4-diazepane ring closure reaction is resulting in a very low yield, or in some cases, no product at all. My starting materials appear to be consumed according to TLC/LC-MS analysis. What are the likely culprits and how can I improve the outcome?
Answer: This is a common and frustrating issue in the synthesis of medium-sized rings like 1,4-diazepanes. The challenge often lies in favoring the intramolecular cyclization over competing intermolecular reactions. Here is a systematic approach to troubleshooting this problem:
1. Re-evaluate Your Reaction Conditions:
-
Concentration is Key (High-Dilution Principle): The formation of a seven-membered ring is an entropically disfavored process compared to intermolecular reactions (dimerization, polymerization) which are bimolecular.[3] To give your linear precursor the best chance to "find itself" and cyclize, it is crucial to work under high-dilution conditions.
-
Actionable Advice: Instead of adding all reagents at once, try a slow addition of the linear precursor (e.g., via a syringe pump) to a large volume of refluxing solvent. This maintains a very low concentration of the reactive species at any given time, thus favoring the intramolecular pathway.
-
-
Temperature and Reaction Time Optimization: While heating is often necessary to overcome the activation energy for cyclization, excessive heat can lead to decomposition of starting materials or the desired product.[3]
-
Actionable Advice: Run a matrix of small-scale experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) and monitor the reaction progress by TLC or LC-MS at regular intervals. This will help you identify the optimal temperature and time for product formation while minimizing degradation.
-
-
Choice of Solvent and Base: The solvent and base can significantly influence the conformation of the linear precursor and the nucleophilicity of the reacting amine.
-
Actionable Advice: Screen a variety of solvents with different polarities (e.g., THF, DCM, acetonitrile, DMF). The choice of base is also critical; for reductive amination cyclizations, a non-nucleophilic bulky base might be preferable. For other cyclization strategies, the pKa of the base should be carefully considered to ensure deprotonation of the nucleophile without causing side reactions.
-
2. Scrutinize Your Starting Materials and Reagents:
-
Purity is Paramount: Impurities in your starting materials can act as catalysts for side reactions or inhibit the desired transformation.[3]
-
Actionable Advice: Ensure the purity of your linear precursor through techniques like recrystallization or column chromatography before attempting the cyclization. Always use high-purity, dry solvents, as water can hydrolyze intermediates or quench catalysts.[3]
-
-
The Critical Role of Protecting Groups: The nature of the protecting groups on your nitrogen atoms can dramatically affect the success of the cyclization. Bulky protecting groups can hinder the desired bond formation due to steric hindrance. Conversely, some protecting groups can influence the conformation of the precursor to favor cyclization.
-
Actionable Advice: If you are using protecting groups like Boc or Cbz, consider their steric bulk and electronic effects. In some cases, switching to a smaller or more flexible protecting group might be beneficial. It's also crucial to ensure that the protecting group is stable under the reaction conditions and can be removed without affecting the diazepane ring.[4][5]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield 1,4-diazepane ring closure reactions.
Issue 2: Formation of a Complex Mixture of Products
Question: My reaction mixture is showing multiple spots on TLC and several peaks in the LC-MS, indicating the formation of side products. What are the common side reactions, and how can I suppress them?
Answer: The formation of a complex mixture is a strong indicator that intermolecular reactions are outcompeting your desired intramolecular cyclization. Understanding the likely side products is the first step toward mitigating their formation.
Common Side Reactions:
-
Dimerization and Polymerization: This is the most common side reaction, where two or more molecules of your linear precursor react with each other to form larger cyclic or linear oligomers.[3]
-
Formation of Smaller Rings: Depending on the structure of your precursor, cyclization to form more thermodynamically stable 5- or 6-membered rings might occur if alternative nucleophilic sites are available.
-
Elimination Reactions: Under harsh basic or acidic conditions, elimination reactions can compete with the nucleophilic attack required for cyclization.
Strategies to Minimize Side Product Formation:
-
Harness the Power of High Dilution: As detailed in the previous section, high-dilution conditions are your most powerful tool to favor intramolecular reactions.
-
Protecting Group Strategy: Judicious use of protecting groups can block alternative reactive sites and prevent the formation of undesired ring systems.[4][5]
-
Careful Selection of Reaction Conditions:
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress side reactions which may have a higher activation energy.
-
pH Control: Maintaining an optimal pH is crucial. For instance, in reductive aminations, the pH should be high enough to have a sufficient concentration of the free amine for nucleophilic attack, but not so high as to promote side reactions.
-
References
Technical Support Center: Challenges in the Selective N-Alkylation of 1,4-Diazepanes
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diazepane derivatives. As a core scaffold in numerous pharmacologically active compounds, the precise functionalization of the 1,4-diazepane ring is of paramount importance.[1][2] However, its symmetrical nature and the reactivity of its two nitrogen atoms present significant synthetic hurdles, particularly in achieving selective N-alkylation.
This guide is structured to provide direct, actionable insights into the common challenges you may face. We will move from high-level frequently asked questions to in-depth troubleshooting of specific experimental problems, grounding our advice in mechanistic principles and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise before and during the optimization of N-alkylation reactions on the 1,4-diazepane core.
Q1: Why is achieving selective mono-N-alkylation of a simple 1,4-diazepane so challenging?
A: The primary challenge stems from two key factors:
-
Equivalent Reactivity: In an unsubstituted 1,4-diazepane, the two secondary amine nitrogens (N1 and N4) are chemically equivalent. There is no inherent electronic or steric bias to direct an incoming alkylating agent to one nitrogen over the other.
-
Risk of Over-alkylation: The mono-alkylated product, a tertiary-secondary diamine, can often be more nucleophilic or possess similar reactivity to the starting secondary-secondary diamine. Consequently, it can react with another equivalent of the alkylating agent to produce the undesired N,N'-dialkylated byproduct. Controlling the reaction to stop cleanly at the mono-alkylation stage is therefore difficult.[3]
Q2: My reaction is producing a mixture of starting material, mono-alkylated, and di-alkylated products. What is the first and most critical step in troubleshooting this?
A: The immediate first step is to establish a reliable method for in-process reaction monitoring , typically using Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) with a suitable stain. Before attempting to optimize, you must understand the reaction profile. Is the mono-alkylated product forming and then quickly converting to the di-alkylated species? Or is the reaction simply sluggish, with all three components present even after extended time? A time-course analysis (e.g., taking aliquots at 30 min, 2h, 6h, and 24h) will provide invaluable insight into the reaction kinetics and guide your optimization strategy.[4]
Q3: When should I opt for a protecting group strategy versus attempting a direct selective alkylation?
A: This is a critical decision that balances reaction efficiency with time and resource investment.
-
Choose Direct Alkylation when:
-
Your starting diazepane has inherent asymmetry (e.g., pre-existing substituents) that creates a steric or electronic difference between N1 and N4, which can be exploited.
-
You can use a large excess of the 1,4-diazepane starting material, which statistically favors mono-alkylation (though this may be impractical for valuable substrates).
-
The alkylating agent is particularly bulky, potentially favoring reaction at a less hindered nitrogen atom.[5][6]
-
-
Choose a Protecting Group Strategy when:
-
High selectivity is non-negotiable and direct alkylation yields inseparable mixtures.
-
You are working with valuable or late-stage intermediates where maximizing yield and purity is critical.
-
The desired product is the less sterically accessible isomer, which is difficult to obtain directly. The trade-off is an increase in the number of synthetic steps (protection and deprotection), but it often provides a more robust and reliable route to the desired pure compound.[7]
-
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to resolving specific experimental failures.
Problem 1: Formation of N,N'-Dialkylated Product (Over-alkylation)
This is arguably the most common side reaction. The goal is to favor the first alkylation event over the second.
Causality: The mono-alkylated product competes effectively with the starting material for the alkylating agent. This is especially true in polar aprotic solvents (like DMF or DMSO) which stabilize charged intermediates and can accelerate the rate of the second alkylation.
Troubleshooting Strategies:
| Strategy | Principle | Recommended Action |
| Control Stoichiometry | Limit the availability of the alkylating agent at any given time. | Use no more than 1.0 equivalent of the alkylating agent. For highly reactive agents, consider starting with 0.8-0.9 equivalents. |
| Slow Addition | Maintain a low concentration of the alkylating agent relative to the diazepane. | Add the alkylating agent dropwise via a syringe pump over several hours. This keeps the concentration of the electrophile low, favoring reaction with the most abundant nucleophile (the starting material). |
| Excess Starting Material | Statistically favor the reaction of the alkylating agent with the starting diazepane. | Use a 2- to 5-fold excess of the 1,4-diazepane relative to the alkylating agent. This is effective but may be costly. |
| Lower Temperature | Reduce the reaction rate to better control the selectivity. | Run the reaction at 0 °C or even -20 °C. Lower temperatures can sometimes increase the kinetic barrier for the second alkylation more than the first. |
| Choice of Base/Solvent | The reaction environment can influence nucleophilicity. | For alkyl halides, a weaker, heterogeneous base like K₂CO₃ in a less polar solvent (e.g., Acetonitrile) can be preferable to strong, soluble bases like NaH in DMF, which can accelerate over-alkylation. |
Troubleshooting Workflow for Over-alkylation
References
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1-(Cyclopropylmethyl)-1,4-diazepane|C12H22N2|RUO [benchchem.com]
Technical Support Center: Scale-Up Considerations for the Synthesis of 6-Methyl-1,4-diazepane
Welcome to the technical support guide for the synthesis of 6-Methyl-1,4-diazepane (CAS No: 89582-17-2). This document provides in-depth, field-proven insights into the common challenges and critical considerations encountered when scaling this synthesis from the bench to pilot plant or manufacturing scale. Our goal is to equip you with the necessary knowledge to troubleshoot issues, optimize your process, and ensure a safe, efficient, and reproducible synthesis.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry. Its seven-membered diamine scaffold is a key structural motif in various pharmacologically active compounds.[1][2] A notable application is its role as a crucial intermediate in the synthesis of the dual orexin receptor antagonist suvorexant, a medication used for treating insomnia.[3] Given its importance, developing a robust and scalable synthetic route is a critical objective for pharmaceutical development teams.
This guide focuses on a common and scalable synthetic strategy involving the formation and subsequent reduction of a lactam (diazepanone) intermediate.
General Synthetic Workflow
The following diagram outlines a prevalent strategy for synthesizing the target compound, which will be the basis for our discussion.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process, providing both the underlying chemical principles and practical, actionable solutions.
Part A: Reaction Control & Optimization
Q1: My initial cyclization to the 6-methyl-1,4-diazepan-5-one intermediate is slow and low-yielding. What are the common causes?
A1: This is a critical step that combines a Michael addition and a subsequent intramolecular amidation. Low yield or slow conversion at scale often points to issues with mass and heat transfer, reagent stoichiometry, or catalyst deactivation.
-
Causality: The intramolecular amidation (lactamization) is often the rate-limiting step and can be reversible. At scale, inefficient heating or mixing can create cold spots, slowing the reaction. Furthermore, the Michael addition can be sluggish if the amine is not sufficiently nucleophilic or if the Michael acceptor is sterically hindered.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure your solvent can reach the required temperature for efficient lactamization (typically >80 °C). Toluene or xylene are often preferred over lower-boiling solvents like methanol for this reason, as they also allow for the azeotropic removal of water, which drives the equilibrium toward the product.
-
Temperature Control: Monitor the internal reaction temperature, not just the jacket temperature. Inadequate heating can stall the reaction. A gradual ramp-up to reflux is often effective.
-
Catalysis: While often performed thermally, some lactamizations benefit from mild acid or base catalysis. However, this must be carefully controlled to avoid side reactions. For instance, strong acids can lead to unwanted side reactions, while strong bases can promote polymerization of the acrylate.[4]
-
In-Process Control (IPC): Use HPLC or GC to monitor the disappearance of the starting diamine and the formation of the lactam. A stalled reaction may indicate a need for longer reaction times or higher temperatures.
-
Q2: During the reduction of the diazepan-5-one with LiAlH₄ (LAH), I'm observing significant byproducts and my yield is inconsistent upon scale-up. How can I improve this?
A2: Lithium aluminum hydride (LAH) is a powerful but notoriously difficult reagent to handle at scale due to its high reactivity and pyrophoric nature. Inconsistent results often stem from poor temperature control and challenging reagent addition.
-
Causality: The reduction of a lactam to a cyclic diamine is highly exothermic. On a large scale, even with external cooling, localized "hot spots" can occur during the addition of LAH or the substrate, leading to decomposition and the formation of ring-opened or other undesired byproducts. The work-up procedure is also critical; improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, drastically reducing isolated yield.
-
Troubleshooting & Optimization:
-
Reverse Addition: Instead of adding LAH to the lactam, consider adding a solution of the lactam dropwise to a slurry of LAH in an appropriate solvent (e.g., THF, 2-MeTHF) at a controlled temperature (e.g., 0 °C). This "reverse addition" helps maintain better control over the exotherm.
-
Temperature Management: Ensure your reactor has sufficient cooling capacity. A maximum internal temperature should be defined and strictly adhered to during the addition phase.
-
Work-up Protocol: Avoid adding water directly to a large excess of LAH. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is standard but can be difficult to stir at scale. An alternative is to quench with a minimal amount of ethyl acetate, followed by the slow addition of aqueous Rochelle's salt (potassium sodium tartrate) solution, which chelates the aluminum salts and keeps them dissolved, making extraction much cleaner.
-
Alternative Reducing Agents: For improved safety and handling at scale, consider alternatives to LAH. The Schwartz's reagent (Cp₂ZrHCl) can reduce amides, though it is often used stoichiometrically.[5] Catalytic hydrogenation over a rhodium-based catalyst is another possibility, though it requires specialized high-pressure equipment.
-
| Parameter | LiAlH₄ (LAH) | Alternative Reagents (e.g., NaBH₄/I₂, Catalytic Hydrogenation) |
| Reactivity | Very High, Unselective | Moderate to High, More Selective |
| Scalability | Challenging due to exotherm and work-up | Generally safer and easier to handle |
| Safety | Pyrophoric, reacts violently with water | Lower risk profile |
| Work-up | Difficult (gelatinous aluminum salts) | Simpler, often aqueous work-up |
| Cost | Moderate | Can be higher (catalysts) but may be offset by safety/yield |
| Caption: Comparison of reducing agents for lactam reduction. |
Part B: Work-up & Purification
Q3: this compound is a small, basic, and somewhat water-soluble amine. What is the best strategy for extraction and isolation on a large scale?
A3: Isolating a low-molecular-weight, polar amine is a classic scale-up challenge. The key is to exploit its basicity and carefully manage solvent volumes.
-
Causality: The two nitrogen atoms make the molecule basic and prone to forming hydrogen bonds with water, leading to poor partitioning into common organic solvents like ethyl acetate or DCM. Simple extraction is often inefficient and requires large solvent volumes, which is undesirable at scale.
-
Recommended Strategy (Acid-Base Extraction & Salt Formation):
-
Initial Extraction: After quenching the reaction, make the aqueous layer strongly basic (pH > 12) with NaOH or K₂CO₃ to ensure the diamine is in its free-base form. Extract with a suitable organic solvent. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice as it has lower water miscibility than THF and is considered a "greener" solvent.
-
Back-Extraction (Purification): Wash the combined organic layers with brine to remove most of the water. Then, extract the organic layer with a stoichiometric amount of aqueous acid (e.g., 1-2 M HCl). The protonated diamine salt will move into the aqueous layer, leaving less polar, non-basic impurities behind in the organic layer.
-
Isolation: The product is now in a cleaner aqueous solution as its hydrochloride salt. You can either isolate the salt directly by removing the water (lyophilization or azeotropic distillation with toluene) or release the free base. To do this, cool the aqueous salt solution in an ice bath, layer it with a fresh organic solvent, and slowly add a strong base (e.g., 50% NaOH) with vigorous stirring until the pH is >12. Separate the organic layer, dry it (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate under vacuum to yield the purified free base.
-
Q4: My final product purity by GC/NMR is low. What are the likely impurities and how can I remove them?
A4: Common impurities often stem from the starting materials or side reactions during the reduction step.
-
Common Impurities:
-
Unreacted Lactam: If the reduction was incomplete.
-
Ring-Opened Byproducts: From overly harsh reduction conditions.
-
N-Formyl Species: If formic acid or its esters were used in a Leuckart-Wallach type side reaction.[6]
-
Residual Solvents: From the work-up.
-
-
Purification Strategies:
-
Distillation: As a low-molecular-weight amine, this compound is volatile. Vacuum distillation can be a highly effective and scalable method for removing non-volatile impurities like unreacted lactam or salts.
-
Crystallization of a Salt: If distillation is not feasible or impurities co-distill, converting the free base to a salt (e.g., dihydrochloride, oxalate, or tartrate) and crystallizing it from a suitable solvent system (e.g., ethanol/IPA, methanol/MTBE) is an excellent method for achieving high purity. The suvorexant synthesis, for example, uses cocrystal formation for chiral resolution, highlighting the power of crystallization.[7]
-
Troubleshooting Decision Tree: Low Purity After Final Isolation
Caption: Troubleshooting flowchart for low product purity.
Experimental Protocols (Illustrative)
The following protocols are for illustrative purposes and should be adapted and optimized for your specific laboratory and scale conditions after a thorough risk assessment.
Protocol 1: Synthesis of N-Benzyl-6-methyl-1,4-diazepan-5-one
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Charging Reagents: Charge the reactor with N-benzylethylenediamine (1.0 eq) and toluene (10 vol).
-
Substrate Addition: Begin stirring and slowly add methyl methacrylate (1.1 eq) to the solution, maintaining the internal temperature below 30 °C. An initial exotherm may be observed.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 110 °C) for 12-24 hours. Monitor the reaction for the disappearance of the intermediate Michael adduct and formation of the lactam by HPLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with 1 M HCl (to remove any unreacted diamine), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude lactam, which can be used directly or purified by vacuum distillation.
Protocol 2: Reduction to N-Benzyl-6-methyl-1,4-diazepane
-
Reactor Setup: Under a nitrogen atmosphere, charge a dry reactor with lithium aluminum hydride (1.5 eq) and anhydrous 2-MeTHF (8 vol).
-
Cooling: Cool the LAH slurry to 0 °C using an ice/brine bath.
-
Lactam Addition: Dissolve the crude lactam from Protocol 1 (1.0 eq) in anhydrous 2-MeTHF (4 vol). Add this solution dropwise to the LAH slurry, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 80 °C) for 4-6 hours, or until IPC (GC or TLC) shows complete consumption of the starting material.
-
Quenching & Work-up: Cool the reaction to 0 °C. Cautiously and slowly quench the reaction by the sequential addition of:
-
Water (X mL, where X = grams of LAH used)
-
15% w/v NaOH solution (X mL)
-
Water (3X mL)
-
-
Filtration & Isolation: Stir the resulting granular slurry for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with 2-MeTHF. Combine the filtrate and washes, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-benzyl protected product. Further purification can be achieved by vacuum distillation. Note: Deprotection via catalytic hydrogenation would follow to yield the final product.
Safety First: A Non-Negotiable Requirement
Scaling up chemical synthesis introduces significant safety challenges that must be proactively managed.
-
Hazardous Reagents: The synthesis of this compound involves several hazardous materials. LiAlH₄ is pyrophoric and reacts violently with water.[8] Solvents like toluene and THF are flammable. Always consult the Safety Data Sheet (SDS) for every chemical before use.
-
Risk Assessment: A comprehensive risk assessment must be performed before any scale-up activity. This should identify potential hazards (exotherms, gas evolution, pyrophoric reagents) and establish strict control measures (reactor cooling capacity, emergency quench procedures, inert atmosphere).
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and suitable gloves, is mandatory.
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a walk-in hood for larger scales. Ensure that emergency equipment, such as safety showers, fire extinguishers, and spill kits, is readily accessible.
This guide is intended to provide a framework for your scale-up activities. Always prioritize safety and perform small-scale optimization experiments before committing to a large-scale run.
References
- 1. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]
- 2. 6-Methyl-1,4-diazepan-6-ol | Benchchem [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 8. thieme.de [thieme.de]
handling and storage recommendations for 6-Methyl-1,4-diazepane
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and optimal storage of 6-Methyl-1,4-diazepane. As a cyclic diamine, this compound requires specific precautions to ensure experimental integrity and user safety.
Troubleshooting Guide
This section addresses potential issues that may arise during the handling and storage of this compound.
Issue 1: Precipitate formation in the storage container.
-
Potential Cause: This could be due to temperature fluctuations during storage or shipping, causing the compound to solidify or crystallize. It might also indicate contamination if the container has been opened previously.
-
Solution:
-
Visually inspect the precipitate. If it appears crystalline and consistent in color with the original product, it is likely the pure compound that has solidified.
-
Gently warm the container in a water bath to a temperature not exceeding 40°C. Swirl the container intermittently to aid in redissolving the precipitate.
-
If the precipitate does not redissolve or if it appears discolored, this may indicate degradation or contamination. In such cases, it is advisable to use a fresh batch of the compound for sensitive applications.
-
Issue 2: The compound has developed a yellow or brownish tint.
-
Potential Cause: Discoloration can be a sign of degradation due to exposure to air, light, or impurities. Cyclic amines can be susceptible to oxidation.
-
Solution:
-
If the discoloration is minor and the experiment is not highly sensitive to impurities, the compound may still be usable for some applications. However, for quantitative studies or in late-stage drug development, using a discolored compound is not recommended.
-
To prevent further degradation, ensure the container is tightly sealed and consider purging the headspace with an inert gas like argon or nitrogen before resealing.[1][2][3]
-
Store the compound in a dark, cool, and dry place, away from direct sunlight and heat sources.[1]
-
Issue 3: Inconsistent experimental results using the same batch of this compound.
-
Potential Cause: This could be due to improper handling, leading to contamination, or degradation of the compound over time. It could also result from hygroscopic tendencies, where the compound absorbs moisture from the atmosphere, changing its effective concentration.
-
Solution:
-
Review your handling procedures. Ensure you are using clean, dry spatulas and weighing vessels.
-
Minimize the time the container is open to the atmosphere.
-
If moisture absorption is suspected, consider drying a small amount of the compound under a vacuum, provided this will not cause sublimation or degradation. Always consult the product's technical data sheet for specific recommendations.
-
For critical applications, it is best to aliquot the compound into smaller, single-use vials upon receipt to minimize repeated opening and closing of the main container.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on safety data sheets for similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also likely harmful if swallowed.[1][2][4]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: It is essential to wear appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Always use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.[2] In situations with a splash potential, a face shield in combination with goggles is recommended.[5][6]
-
Lab Coat: A standard laboratory coat should be worn to protect your clothing and skin.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-certified N95 or N100 respirator is recommended.[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain the integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents.[2][3]
Q4: What should I do in case of a spill?
A4: In the event of a spill:
-
Ensure adequate ventilation and remove all sources of ignition.[1][3]
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly.
-
Dispose of the waste in accordance with local, state, and federal regulations.[2]
Q5: What is the recommended first aid for exposure to this compound?
A5:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place | [1][3] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Personal Protective Equipment | Gloves, Goggles/Face Shield, Lab Coat | [1][2][5] |
Experimental Workflow: Safe Handling and Aliquoting
References
dealing with difficult to remove impurities in 1,4-diazepane synthesis
Welcome to the technical support center for 1,4-diazepane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-purity 1,4-diazepane. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting for the removal of stubborn impurities.
Introduction
1,4-Diazepane is a crucial saturated seven-membered heterocycle and a privileged scaffold in medicinal chemistry. Its synthesis, however, can be fraught with challenges, particularly concerning the removal of impurities that share similar physical properties with the desired product. This guide will address the most common and difficult-to-remove impurities, offering not just protocols, but also the underlying chemical rationale to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final 1,4-diazepane product is contaminated with a persistent impurity at a similar boiling point, which is not removed by standard distillation. How can I identify and remove it?
A1: Understanding and Tackling Close-Boiling Point Impurities
This is a classic challenge in 1,4-diazepane synthesis, often stemming from N-alkylated byproducts or constitutional isomers that have very similar volatilities to the parent compound.
Pillar of Expertise: The Causality
The most common synthetic routes to 1,4-diazepane, such as the reaction of ethylenediamine with 1,3-dihalopropanes, can lead to over-alkylation, forming N-substituted diazepanes. These byproducts often have boiling points very close to that of 1,4-diazepane, making separation by simple distillation ineffective.
Troubleshooting Protocol: Purification via Salt Formation and Recrystallization
This protocol leverages the basicity of the amine groups in 1,4-diazepane to form a salt, which can then be purified by recrystallization. The differential solubility of the desired salt from the impurities is the key to this separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure 1,4-diazepane in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Acidification: Slowly add a solution of a suitable acid (e.g., hydrochloric acid in isopropanol, or oxalic acid in ethanol) to the stirred solution. The 1,4-diazepane salt will precipitate out.
-
Isolation: Isolate the precipitated salt by filtration.
-
Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/water mixture). This step is crucial for removing occluded impurities.
-
Liberation of the Free Base: Dissolve the purified salt in water and basify with a strong base (e.g., NaOH, KOH) to a pH > 12.
-
Extraction: Extract the pure 1,4-diazepane free base into an organic solvent (e.g., dichloromethane, chloroform).
-
Drying and Concentration: Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Data Presentation: Solvent Selection for Recrystallization
| Salt of 1,4-Diazepane | Recommended Recrystallization Solvent(s) |
| Dihydrochloride | Ethanol/Water, Methanol |
| Dioxalate | Water, Ethanol/Water |
Diagram: Workflow for Purification via Salt Formation
Caption: Workflow for the purification of 1,4-diazepane via salt formation and recrystallization.
Q2: I observe a significant amount of high-molecular-weight, viscous material in my reaction mixture that is difficult to separate from the product. What is this, and how can I prevent its formation?
A2: Addressing Oligomeric and Polymeric Byproducts
The formation of oligomers and polymers is a common side reaction in the synthesis of cyclic amines, especially under conditions that favor intermolecular reactions.
Pillar of Expertise: The Causality
In syntheses involving bifunctional reagents like ethylenediamine and 1,3-dihalopropanes, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of linear oligomers and polymers. High concentrations of reactants can favor these intermolecular pathways.
Preventative Strategy: High-Dilution Conditions
The key to minimizing the formation of these byproducts is to employ high-dilution conditions. This favors the intramolecular cyclization by reducing the probability of intermolecular encounters.
Experimental Protocol: Synthesis under High Dilution
-
Setup: Use a large reaction vessel with an efficient stirring mechanism.
-
Solvent Volume: Increase the volume of the solvent significantly compared to standard reaction conditions. A good starting point is to aim for a reactant concentration of 0.01-0.05 M.
-
Simultaneous Addition: Use syringe pumps to slowly and simultaneously add the solutions of the two reactants (e.g., ethylenediamine and 1,3-dibromopropane) to the reaction vessel over a prolonged period (e.g., 8-12 hours). This maintains a low instantaneous concentration of both reactants.
-
Temperature Control: Maintain the reaction at an appropriate temperature to ensure a reasonable reaction rate without promoting side reactions.
Diagram: Intramolecular vs. Intermolecular Reactions
Caption: High dilution favors intramolecular cyclization to form 1,4-diazepane.
Q3: My 1,4-diazepane is contaminated with residual starting materials (ethylenediamine and a 1,3-dihalopropane). How can I effectively remove them?
A3: Removal of Unreacted Starting Materials
Residual starting materials can be particularly troublesome due to their different chemical properties. A multi-step purification strategy is often necessary.
Pillar of Expertise: The Causality
Incomplete reaction or non-stoichiometric addition of reactants can lead to the presence of unreacted starting materials in the crude product. Their different polarities and boiling points compared to 1,4-diazepane require a tailored purification approach.
Troubleshooting Protocol: Sequential Extraction and Distillation
-
Aqueous Wash: Begin by washing the crude product (dissolved in a suitable organic solvent like dichloromethane) with water. This will remove the highly water-soluble ethylenediamine.
-
Acidic Wash: Perform a subsequent wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the remaining ethylenediamine and the 1,4-diazepane, transferring them to the aqueous phase, while the non-basic 1,3-dihalopropane remains in the organic phase.
-
Separation and Basification: Separate the aqueous layer. Basify it with a strong base (e.g., NaOH) to deprotonate the amines.
-
Extraction: Extract the liberated amines back into an organic solvent.
-
Fractional Distillation: After drying and concentrating the organic extract, perform a careful fractional distillation under reduced pressure to separate the 1,4-diazepane from any remaining traces of impurities.
Data Presentation: Physical Properties for Separation
| Compound | Boiling Point (°C) | Water Solubility |
| Ethylenediamine | 116-117 | Miscible |
| 1,3-Dibromopropane | 167 | Slightly soluble |
| 1,4-Diazepane | 172-174 | Soluble |
Diagram: Logic for Sequential Extraction
Caption: Sequential extraction and distillation for removing starting materials.
Technical Support Center: Stereoselective Synthesis of 6-Methyl-1,4-diazepane
Welcome to the technical support center for the stereoselective synthesis of 6-Methyl-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of this chiral scaffold. The 1,4-diazepane ring is a privileged structure in medicinal chemistry, and controlling the stereochemistry of substituents like the methyl group at the C6 position is critical for modulating pharmacological activity.[1][2] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high stereoselectivity in your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Q1: My enantiomeric excess (% ee) is consistently low or non-existent. Where should I start troubleshooting?
A1: Achieving high enantioselectivity is a multifactorial challenge. A low % ee is often traced back to one of three areas: the analytical method, the integrity of the chiral controller (catalyst or auxiliary), or the reaction conditions.
First, rigorously validate your analytical method. An inaccurate analytical method can give misleading results, sending your troubleshooting efforts in the wrong direction.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[4]
-
Problem: Your enantiomeric peaks are not baseline-resolved (Resolution, Rₛ < 1.5).
-
Cause: The chosen chiral stationary phase (CSP) or mobile phase is not optimal for separating the enantiomers of this compound.
-
Solution: Screen different CSPs (e.g., polysaccharide-based like amylose or cellulose derivatives) and optimize the mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol).[5]
-
-
Problem: The calculated % ee is inaccurate.
-
Cause: The two enantiomers may have different response factors in the detector (e.g., UV-Vis).
-
Solution: Prepare and analyze standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50) to create a calibration curve and confirm the accuracy of your method.[3]
-
Second, scrutinize your chiral catalyst or auxiliary. Asymmetric reactions are highly sensitive to the quality and handling of these key reagents.[5]
-
Cause: The catalyst or ligand may be impure, degraded (e.g., by air or moisture), or poisoned.
-
Solution: Use reagents from a reputable supplier. If the catalyst is generated in situ, ensure the precursors are pure. Handle air- and moisture-sensitive catalysts and ligands using appropriate techniques (e.g., in a glovebox or under an inert atmosphere).[5]
-
-
Cause: Insufficient catalyst loading.
-
Solution: A non-selective background reaction can compete with the desired catalytic cycle, lowering the overall % ee.[5] Determine the optimal catalyst loading through experimentation; often, a range of 1-10 mol% is effective.
-
Third, optimize reaction conditions. The reaction environment plays a critical role in the stereochemical outcome.
-
Cause: The reaction temperature is too high.
-
Solution: Lowering the temperature generally increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[5] Experiment with temperatures from room temperature down to -78 °C.
-
dot
Caption: General workflow for troubleshooting poor stereoselectivity.
Q2: I'm using a chiral auxiliary strategy, but my diastereoselectivity is poor. How can I improve it?
A2: When using a chiral auxiliary, the goal is to create a covalent bond between your substrate and the auxiliary, which then sterically directs the subsequent bond formation to one face of the molecule. Poor diastereoselectivity points to an issue with this steric control.
-
Cause: The chosen chiral auxiliary does not provide sufficient steric hindrance.
-
Rationale: The auxiliary must create a conformationally rigid transition state that strongly favors one approach trajectory for the incoming reagent over the other. Auxiliaries like Evans' oxazolidinones or Oppolzer's sultams are effective because they chelate with metal ions and create a highly organized, sterically demanding environment.
-
Solution: Consider switching to a different auxiliary with a bulkier substituent or one known to provide higher induction in similar systems. For example, if a valine-derived oxazolidinone gives poor results, one derived from phenylglycine might offer better facial shielding.
-
-
Cause: Incorrect choice of Lewis acid or reaction conditions.
-
Rationale: In many auxiliary-directed reactions (e.g., alkylations of enolates), a Lewis acid is used to chelate the system and lock it into a single reactive conformation. The choice of Lewis acid (e.g., TiCl₄, SnCl₄, Et₂AlCl) can dramatically influence the geometry of this chelated intermediate.
-
Solution: Screen a panel of Lewis acids and solvents. Non-coordinating solvents like dichloromethane often favor the formation of rigid chelated transition states, whereas coordinating solvents like THF can compete for the Lewis acid and disrupt the desired geometry.
-
-
Cause: The reaction is under kinetic vs. thermodynamic control.
-
Rationale: High diastereoselectivity is typically achieved under kinetic control, where the product distribution reflects the relative energy barriers of the competing transition states. If the reaction is run at too high a temperature or for too long, the initially formed diastereomer may epimerize to the more stable thermodynamic product, eroding the diastereomeric ratio.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Quench the reaction as soon as the starting material is consumed to prevent post-reaction epimerization.
-
dot
Caption: Role of a chiral auxiliary in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q3: What are the main synthetic strategies for preparing enantiopure this compound?
A3: There are three primary strategies:
-
Chiral Pool Synthesis: This involves starting with a readily available, enantiopure building block, such as (R)- or (S)-alanine. The inherent stereocenter is carried through the synthesis to define the stereochemistry of the final product. A common route involves the reductive amination of an N-protected amino aldehyde or ketone derived from the chiral amino acid.[6]
-
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) to convert a prochiral substrate into a chiral product with high enantioselectivity. For diazepane synthesis, asymmetric reductive amination or hydrogenation of an enamine or imine intermediate are powerful methods.[7][8]
-
Chiral Resolution: This method involves synthesizing the racemic this compound and then separating the two enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent (like tartaric acid) followed by fractional crystallization, or by using preparative chiral chromatography.[9]
Q4: Which analytical techniques are best for determining stereoselectivity (% ee and % dr)?
A4: The choice of technique depends on the nature of your sample and the available instrumentation. Chiral chromatography is the most widely used and reliable method.[10][11]
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[12] | Gold standard; high accuracy and precision; applicable to a wide range of compounds. | Requires method development; CSP columns can be expensive.[12] |
| Chiral GC | Separation of volatile enantiomers on a capillary column with a CSP. | Excellent resolution for volatile compounds; high sensitivity. | Compound must be volatile or made volatile through derivatization (e.g., acylation).[4] |
| NMR Spectroscopy | Using a chiral solvating agent or a chiral shift reagent to induce different chemical shifts for the signals of each enantiomer.[13] | Rapid analysis (<5 min); no separation required; can be used on crude reaction mixtures.[13] | Lower accuracy and sensitivity for minor enantiomers; may require specialized reagents. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Simple and fast measurement. | Not suitable for determining % ee unless the specific rotation of the pure enantiomer is known; value is highly dependent on concentration and solvent.[4] |
Q5: My reaction involves forming the 7-membered diazepane ring. What are common pitfalls in this cyclization step?
A5: The formation of a 7-membered ring can be entropically disfavored compared to 5- or 6-membered rings.
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular side reactions (polymerization) can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions favors the cyclization pathway.
-
Ring-Closing Strategy: The choice of reaction is critical. Intramolecular reductive amination is a robust method for forming the diazepane ring.[7] Other methods like ring-closing metathesis (RCM) or nucleophilic substitution can also be employed, but conditions must be carefully optimized to favor the 7-membered ring over other products.
-
Catalyst Choice: For catalyzed reactions, the catalyst can significantly influence the outcome. For instance, some catalysts may favor the formation of a different ring system altogether.[14] Thorough catalyst screening is essential.
Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method for % ee Determination
This protocol outlines the essential steps to validate your analytical method to ensure you are obtaining accurate enantiomeric excess values.[3]
-
Preparation of a Racemic Standard: Synthesize or purchase a sample of racemic this compound. This will be used to establish the retention times of both enantiomers.
-
Column and Mobile Phase Screening:
-
Select a chiral column (e.g., Daicel CHIRALPAK series).
-
Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Inject the racemic standard and adjust the mobile phase composition to achieve baseline separation (Rₛ > 1.5) of the two enantiomeric peaks.
-
-
Accuracy Check:
-
Prepare samples of known non-racemic composition (e.g., by mixing known masses of the pure enantiomers, if available, or by mixing the racemate with an enriched sample).
-
Analyze these standards using the developed HPLC method.
-
Plot the measured peak area ratio against the known molar ratio. The resulting graph should be linear with an R² value > 0.99, confirming that the detector response is linear and the method is accurate.
-
-
Precision Check:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low (typically <2%) to demonstrate the method's precision.
-
Protocol 2: General Procedure for Stereoselective Reductive Amination
This protocol describes a representative procedure for an intramolecular reductive amination to form the chiral diazepane ring, a key step in many synthetic routes.[15] Note: This is a general guide; specific reagents, solvents, and conditions must be optimized for your specific substrate.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the linear amino-ketone precursor (1.0 eq) and the appropriate anhydrous solvent (e.g., methanol, dichloromethane, or toluene) to achieve high dilution (e.g., 0.01 M).
-
Acid Catalyst (Optional): Add a catalytic amount of an acid (e.g., acetic acid, 0.1 eq) to facilitate the formation of the intermediate cyclic iminium ion.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C to -40 °C) using an appropriate cooling bath. Lower temperatures often enhance stereoselectivity.
-
Reducing Agent Addition: Slowly add the reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound.
-
Analysis: Determine the yield and analyze the stereochemical purity (% ee or % dr) using a validated chiral HPLC or GC method as described in Protocol 1.
References
- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemisgroup.us [chemisgroup.us]
- 3. benchchem.com [benchchem.com]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. idus.us.es [idus.us.es]
- 9. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
Validation & Comparative
Introduction: The Significance of 6-Methyl-1,4-diazepane in Modern Drug Discovery
An In-Depth Comparative Guide to the Characterization and Analytical Methods for 6-Methyl-1,4-diazepane
This compound is a seven-membered heterocyclic compound belonging to the diazepane family.[1][2] This structural motif is of significant interest to medicinal chemists as it forms the core of numerous biologically active molecules. The 1,4-diazepane scaffold is considered a "privileged structure" because its flexible, three-dimensional shape allows it to interact with a diverse range of biological targets, particularly within the central nervous system (CNS).[3][4] Derivatives of this core are explored for their potential as antipsychotic, anxiolytic, and anticonvulsant agents.[5]
The introduction of a methyl group at the 6-position subtly alters the molecule's stereochemistry and physicochemical properties, potentially influencing its metabolic stability, receptor binding affinity, and overall pharmacological profile. As such, the rigorous and comprehensive characterization of this compound is not merely an academic exercise; it is a critical prerequisite for its application in drug development and organic synthesis.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the essential analytical methods for the structural elucidation, purity assessment, and physicochemical characterization of this compound. We will delve into the causality behind experimental choices, present comparative data with relevant alternatives, and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Part 1: Definitive Structural Elucidation through Spectroscopic Methods
The first and most crucial step in characterizing any novel or synthesized compound is the unambiguous confirmation of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a holistic and definitive structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound (C₆H₁₄N₂), ¹H and ¹³C NMR spectra provide direct evidence of its connectivity and stereochemistry.
Causality Behind the Technique: ¹H NMR reveals the chemical environment of each proton and their proximity to one another through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms. Together, they allow for a complete assembly of the molecular puzzle. The seven-membered diazepane ring exhibits significant conformational flexibility, which can be studied using variable-temperature NMR experiments.[6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as protic solvents like D₂O may cause the exchange of N-H protons, leading to signal broadening or disappearance.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Data Presentation: Predicted NMR Spectral Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Methyl) | ~1.0-1.2 | Doublet (d) | ~20-25 |
| CH (C6) | ~2.8-3.2 | Multiplet (m) | ~35-40 |
| CH₂ (Ring) | ~2.5-3.0 | Multiplets (m) | ~45-55 |
| NH | ~1.5-2.5 | Broad Singlet (br s) | - |
Note: Predicted values are based on standard chemical shift tables and data from similar diazepane structures. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS is essential for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) are ideal due to the presence of basic nitrogen atoms that are easily protonated.
Causality Behind the Technique: ESI-MS generates ions in the gas phase with minimal fragmentation, allowing for the clear identification of the protonated molecular ion [M+H]⁺. Further fragmentation, induced by collision-induced dissociation (CID) in an MS/MS experiment, reveals characteristic bond cleavages that support the proposed structure.[7]
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a triple quadrupole (QqQ) or Orbitrap mass spectrometer equipped with an ESI source.[8]
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
The expected m/z for the protonated molecule [M+H]⁺ is approximately 115.12.[9]
-
-
MS/MS (for fragmentation):
-
Select the [M+H]⁺ ion (m/z ~115.12) as the precursor ion.
-
Apply collision energy to induce fragmentation and acquire the product ion spectrum.
-
Data Presentation: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 114.12 | Molecular Ion |
| [M+H]⁺ | 115.12 | Protonated Molecular Ion (Base Peak in ESI) |
| [M+Na]⁺ | 137.10 | Sodium Adduct |
| Fragment Ions | Varies | Result from cleavage of the diazepane ring, typically loss of alkyl and amine fragments. |
Workflow for Spectroscopic Structural Elucidation
Caption: Workflow for structural elucidation using multiple spectroscopic techniques.
Part 2: Chromatographic Methods for Purity Assessment and Impurity Profiling
Ensuring the purity of a chemical entity is paramount in pharmaceutical development. Process-related impurities or degradation products can significantly impact biological activity and toxicity.[10] Chromatographic techniques are the cornerstone of purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most common and reliable method for separating a target compound from its impurities.[7][11] Its versatility allows for both qualitative (purity check) and quantitative analysis.
Causality Behind the Technique: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. This compound, being a polar amine, requires careful method development. Using a C18 column with an aqueous-organic mobile phase containing an ion-pairing agent or a pH modifier (like formic acid or TFA) ensures good peak shape and retention.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (where saturated amines show some absorbance). For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Comparison with Alternatives: Analytical Considerations
To fully appreciate the analytical profile of this compound, it is instructive to compare it with structurally related compounds.
| Compound | Structure | Molecular Weight | Key Analytical Differences |
| This compound | C₆H₁₄N₂ | 114.19 | The target analyte. |
| 1,4-Diazepane (Homopiperazine) | C₅H₁₂N₂ | 100.16 | Simpler NMR spectrum due to higher symmetry. Will likely have a shorter retention time in RP-HPLC due to increased polarity. |
| Diazepam (Valium) | C₁₆H₁₃ClN₂O | 284.7 | A benzodiazepine, not a simple diazepane.[12] Contains aromatic rings, leading to strong UV absorbance (~230-254 nm), making HPLC-UV detection highly sensitive. Its fragmentation in MS will be dominated by the stable benzodiazepine core.[7] |
| 6,6-Difluoro-1,4-diazepane | C₅H₁₀F₂N₂ | 136.14 | The gem-difluoro group significantly lowers the basicity (pKa) of the amines.[13] This will alter its chromatographic retention. Requires ¹⁹F NMR for full characterization. The fluorine atoms will influence ¹³C chemical shifts (C-F coupling).[14] |
Part 3: Thermal Analysis for Stability and Physicochemical Properties
Thermal analysis techniques provide critical information about the stability, melting point, and purity of a solid material.[15]
Causality Behind the Techniques:
-
Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of the melting point, which is a key indicator of purity.
Experimental Protocol: TGA and DSC
-
Instrumentation: A TGA instrument and a DSC instrument.[15]
-
TGA Method:
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum pan.
-
Heat the sample from ambient temperature to ~600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss versus temperature.
-
-
DSC Method:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample from ambient temperature to a point beyond its melting temperature (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere.
-
The peak of the endotherm corresponds to the melting point.
-
Data Presentation: Expected Thermal Properties
| Analysis | Parameter | Expected Result for this compound | Interpretation |
| DSC | Melting Point | To be determined experimentally. A sharp peak indicates high purity. | Provides a key physicochemical identifier and purity check. |
| TGA | Decomposition Temp (T_onset) | Expected > 100°C.[6] | Defines the upper limit of thermal stability for storage and handling. |
General Analytical Workflow
Caption: Comprehensive workflow for the characterization of this compound.
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach that integrates spectroscopic, chromatographic, and thermal methods. Each technique provides a unique and essential piece of the puzzle. NMR and MS are indispensable for confirming the molecular structure, while HPLC is the gold standard for assessing purity and identifying potential process-related impurities. Thermal analysis provides crucial data on the material's stability and physical properties. By employing the rigorous protocols and comparative frameworks outlined in this guide, researchers can ensure the quality, identity, and purity of this compound, thereby building a solid foundation for its successful application in pharmaceutical research and development.
References
- 1. 6H-1,4-diazepine, hexahydro-6-methyl-, [webbook.nist.gov]
- 2. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]
- 3. 6-Methyl-1,4-diazepan-6-ol | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [viurrspace.ca]
- 9. PubChemLite - this compound (C6H14N2) [pubchemlite.lcsb.uni.lu]
- 10. scispace.com [scispace.com]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diazepam - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thermal Analysis – COR²E – UConn Center for Open Research Resources & Equipment [core.uconn.edu]
A Comparative Study of 6-Methyl-1,4-diazepane and Its Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the diazepane scaffold holds a privileged position, forming the core of numerous therapeutic agents. The introduction of subtle structural modifications, such as the addition of a methyl group, can profoundly influence the physicochemical properties and pharmacological activity of the parent molecule. This guide provides a comprehensive comparative analysis of 6-Methyl-1,4-diazepane and its positional isomers, 2-Methyl-1,4-diazepane and 5-Methyl-1,4-diazepane. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform future research and development efforts.
Introduction to Diazepanes and the Significance of Methyl Isomerism
The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This flexible ring system can adopt various conformations, which plays a crucial role in its interaction with biological targets. The fusion of a benzene ring to the diazepine core gives rise to the well-known benzodiazepine class of drugs, renowned for their anxiolytic, sedative, and anticonvulsant properties.[1] However, the simpler, non-fused diazepane scaffold also serves as a valuable building block in the synthesis of novel therapeutic agents.
The position of a methyl substituent on the diazepane ring can significantly alter the molecule's steric and electronic properties, thereby impacting its solubility, basicity, and ultimately, its biological activity. This guide will delve into a comparative study of the 6-methyl, 2-methyl, and 5-methyl isomers of 1,4-diazepane, providing a framework for understanding how positional isomerism can be leveraged in drug design.
Structural and Conformational Analysis: The Impact of Methyl Placement
The conformational flexibility of the 1,4-diazepane ring is a key determinant of its biological activity. The seven-membered ring can exist in several conformations, with the twist-boat and chair forms being the most common.[2] The position of the methyl group influences the conformational equilibrium and the overall three-dimensional shape of the molecule.
This compound: The methyl group at the C6 position is symmetrically positioned between the two nitrogen atoms. This substitution can influence the puckering of the ring and may lead to a preference for specific conformations that minimize steric interactions.
2-Methyl-1,4-diazepane: With the methyl group at the C2 position, adjacent to one of the nitrogen atoms, there is a potential for steric hindrance that can affect the nitrogen's basicity and its ability to participate in hydrogen bonding. This can also lead to a preference for conformations where the methyl group occupies an equatorial-like position to reduce steric strain.
5-Methyl-1,4-diazepane: Similar to the 6-methyl isomer, the methyl group at C5 is centrally located. However, its proximity to different carbons in the ring can lead to distinct conformational preferences compared to the 6-methyl isomer.
To fully elucidate the conformational landscape of these isomers, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is essential.
Visualizing the Isomers
Caption: 2D structures of the diazepane isomers.
Comparative Physicochemical Properties
The position of the methyl group directly impacts key physicochemical parameters such as lipophilicity (LogP) and basicity (pKa), which in turn govern the pharmacokinetic and pharmacodynamic properties of a drug candidate.
| Property | This compound | 2-Methyl-1,4-diazepane | 5-Methyl-1,4-diazepane |
| Molecular Formula | C6H14N2 | C6H14N2 | C6H14N2 |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol |
| Predicted LogP | -0.1 | -0.1 | -0.1 |
| Predicted pKa | ~10.8 | ~10.8 | ~10.8 |
Note: Predicted values are sourced from chemical databases and may vary slightly between different prediction algorithms. Experimental determination is crucial for accurate comparison.
Synthesis of Methyl-1,4-diazepane Isomers
The synthesis of these isomers typically involves multi-step sequences. Below are generalized synthetic approaches.
Synthesis of 2-Methyl-1,4-diazepane
A common route to (S)-1-Boc-2-methyl-1,4-diazepane involves the use of (S)-(+)-2-amino-1-propanol as a chiral starting material. The synthesis proceeds through the formation of a nosyl-protected intermediate, followed by cyclization and deprotection to yield the desired product.[3]
Synthesis of 5-Methyl-1,4-diazepane
The synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane, a key intermediate for the drug Suvorexant, has been reported.[4] This synthesis can involve the reduction of a corresponding diazepane-2,5-dione intermediate.[4]
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of appropriate diamine and carbonyl precursors. 6-Methyl-[5][6]diazepane Dihydrochloride is used as a reactant in the preparation of imidazopyridines for treating pain and pain-related conditions.[7]
Pharmacological Activity: A Focus on GABA-A Receptor Interactions
The binding of benzodiazepines to a specific site on the GABA-A receptor potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming or inhibitory effect. The affinity and selectivity of a ligand for different GABA-A receptor subtypes are highly dependent on its three-dimensional structure and the specific interactions it forms within the binding pocket.
It is plausible that methyl-1,4-diazepane isomers could also interact with GABA-A receptors or other central nervous system targets. The position of the methyl group would likely influence the binding affinity and selectivity for different receptor subtypes. For instance, a methyl group at the 2-position could introduce steric hindrance that might reduce binding affinity compared to the 5- or 6-methyl isomers where the substituent is more remote from the nitrogens that are often crucial for receptor interaction.
Experimental Protocols for Comparative Analysis
To conduct a thorough comparative study of these isomers, a series of well-defined experimental protocols are required.
Determination of Lipophilicity (LogP) by HPLC
Objective: To experimentally determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.
Methodology: A robust and resource-sparing method utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.[6][10]
-
Preparation of Standards: A series of reference compounds with known LogP values are prepared.
-
HPLC System: A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Curve: The retention times of the standard compounds are measured and plotted against their known LogP values to generate a calibration curve.
-
Sample Analysis: The retention times of the diazepane isomers are measured under the same chromatographic conditions.
-
LogP Calculation: The LogP values of the isomers are determined by interpolating their retention times on the calibration curve.
Caption: Workflow for LogP determination by HPLC.
Determination of Basicity (pKa) by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa), which reflects the basicity of the nitrogen atoms in the diazepane ring.
Methodology: Potentiometric titration is a precise and widely used method for pKa determination.[5][11][12]
-
Sample Preparation: A solution of the diazepane isomer of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added to the sample solution in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For diprotic bases like diazepanes, two pKa values may be determined.
Caption: Workflow for pKa determination by potentiometric titration.
In Vitro GABA-A Receptor Binding Assay
Objective: To assess the binding affinity of the diazepane isomers to GABA-A receptors.
Methodology: A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
-
Receptor Preparation: Membranes from cells expressing specific GABA-A receptor subtypes or from brain tissue homogenates are prepared.
-
Radioligand: A radiolabeled ligand known to bind to the benzodiazepine site of the GABA-A receptor (e.g., [³H]-Flunitrazepam) is used.
-
Competition Assay: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (diazepane isomers).
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration), and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and its 2- and 5-methyl isomers, highlighting the importance of positional isomerism in determining the physicochemical and potential pharmacological properties of these compounds. While direct comparative biological data is currently limited, the provided experimental protocols offer a clear roadmap for researchers to generate this crucial information.
Future studies should focus on the synthesis and purification of all three isomers to enable a direct head-to-head comparison of their LogP, pKa, and, most importantly, their binding affinities for a panel of relevant CNS receptors, including various GABA-A receptor subtypes. Such data will be invaluable for establishing structure-activity relationships and guiding the design of novel diazepane-based therapeutic agents with improved potency and selectivity.
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 4. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Advanced Spectroscopic Analysis of 6-Methyl-1,4-diazepane
This guide provides an in-depth, comparative analysis of advanced spectroscopic techniques for the structural elucidation and characterization of 6-Methyl-1,4-diazepane (C₆H₁₄N₂), a saturated seven-membered heterocyclic compound.[1][2] As a chiral diamine, its unambiguous characterization is critical for applications in medicinal chemistry and materials science, where precise structure dictates biological activity and material properties. This document moves beyond basic spectral interpretation, focusing on the synergistic application of multiple advanced techniques to provide a self-validating system for analysis.
The Analytical Challenge: Differentiating Isomers and Conformations
The primary challenge in analyzing this compound lies in its structural features: a flexible seven-membered ring and a chiral center at the C6 position. This necessitates analytical methods that can not only confirm the molecular formula and basic connectivity but also provide detailed information about the spatial arrangement of atoms. A multi-technique approach is therefore not just beneficial but essential for complete and unambiguous characterization.
An Integrated Spectroscopic Workflow
Successful structural elucidation relies on the integration of data from multiple spectroscopic sources. Each technique provides a unique piece of the structural puzzle. High-Resolution Mass Spectrometry (HRMS) establishes the elemental composition, Infrared (IR) Spectroscopy identifies key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments reveals the precise atomic connectivity and stereochemistry.
Caption: Integrated workflow for the unambiguous characterization of this compound.
High-Resolution Mass Spectrometry (HRMS): The Foundation
Expertise & Causality: Before delving into complex structural analysis, it is imperative to confirm the elemental composition. High-Resolution Mass Spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the authoritative method for this purpose. Unlike low-resolution MS, HRMS provides the exact mass of the protonated molecule ([M+H]⁺) with high precision, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Infuse the sample solution into an ESI-equipped Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The resulting spectrum will show a prominent peak for the [M+H]⁺ ion. The measured exact mass is compared against the theoretical mass for the proposed formula, C₆H₁₅N₂⁺.
Comparative Data:
| Parameter | Theoretical Value | Typical HRMS Result | Conclusion |
| Molecular Formula | C₆H₁₄N₂ | - | Confirmed |
| Monoisotopic Mass | 114.1157 Da | - | Confirmed |
| [M+H]⁺ Exact Mass | 115.1230 Da | 115.1229 Da (± 5 ppm) | Match confirms formula[2] |
This foundational data validates the molecular formula, ruling out other potential elemental compositions and providing a critical check for sample purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Causality: FTIR spectroscopy probes the vibrational modes of molecules, providing a rapid and non-destructive method for identifying functional groups.[3] For this compound, the key is to identify the N-H stretches of the secondary amine groups and the various C-H stretches. The absence of other characteristic peaks (e.g., C=O, C=N) further confirms the saturated heterocyclic structure.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small drop of neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-500 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific molecular vibrations.
Comparative Analysis of Vibrational Modes:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Peak (from NIST Data[1]) | Significance |
| N-H Stretch (Secondary Amine) | 3350 - 3300 (sharp, single band) | ~3300 | Confirms the presence of the -NH- group.[4][5] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | ~2950, 2850 | Confirms the presence of sp³ C-H bonds. |
| N-H Bend (Scissoring) | 1650 - 1580 | ~1600 | Supports the presence of the secondary amine. |
| C-H Bend (Methyl/Methylene) | 1470 - 1350 | ~1450 | Consistent with the aliphatic backbone. |
The FTIR spectrum provides a quick "fingerprint" of the molecule, confirming the presence of the secondary amine and aliphatic C-H bonds, consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Expertise & Causality: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] While 1D NMR (¹H and ¹³C) provides initial information on the chemical environments of the nuclei, advanced 2D NMR techniques are essential to piece together the molecular skeleton and confirm the specific isomer.
Experimental Protocol (General NMR):
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.[6][7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition: Acquire a suite of spectra: ¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC.
-
Data Analysis: Integrate and analyze the spectra to assign signals and establish correlations.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum gives information on the number of different proton environments, their integration (ratio), and splitting patterns (neighboring protons). The ¹³C NMR spectrum shows the number of unique carbon environments.
Predicted NMR Data Summary:
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features & Rationale |
| CH₃ (Methyl) | ~1.1 (doublet) | ~20 | The methyl group is attached to a chiral center, appearing as a doublet due to coupling with the C6 proton. |
| CH (C6) | ~2.8 (multiplet) | ~50 | The methine proton at the chiral center will be a complex multiplet due to coupling with the methyl and adjacent methylene protons. |
| CH₂ (C5, C7) | ~2.5 - 3.0 (multiplets) | ~55-60 | These methylene groups are adjacent to both a nitrogen and the chiral center, leading to complex splitting patterns. |
| CH₂ (C2, C3) | ~2.7 - 3.2 (multiplets) | ~45-50 | Methylene groups adjacent to nitrogen atoms are deshielded and appear further downfield.[4] |
| NH (N1, N4) | Broad singlet, variable | - | N-H proton signals are often broad and their chemical shift is concentration and solvent-dependent. They can be confirmed by D₂O exchange.[5][8] |
2D NMR: Assembling the Structure
Causality: While 1D NMR suggests the presence of the necessary fragments, 2D NMR provides the definitive proof of connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would show correlations between the methyl protons and the C6-H, and between the C6-H and the C5/C7 methylene protons, establishing the CH₃-CH-CH₂ fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of each carbon signal based on the already-assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall skeleton. It shows correlations between protons and carbons over 2-3 bonds. Crucially, it would reveal a correlation from the methyl protons to the C6 carbon (2-bond) and to the C5 and C7 carbons (3-bond), definitively placing the methyl group at the C6 position and differentiating it from other isomers like 5-Methyl-1,4-diazepane.[9]
Caption: Key HMBC correlations from the methyl protons confirming the C6 position.
Comparative Summary and Conclusion
This guide demonstrates that the rigorous characterization of a molecule like this compound requires a synergistic and self-validating analytical approach. No single technique provides the complete picture. HRMS provides the elemental formula, FTIR confirms the functional groups, and a full suite of 1D and 2D NMR experiments definitively establishes the atomic connectivity and differentiates the target molecule from its isomers. This integrated workflow ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required by researchers and drug development professionals.
| Technique | Information Provided | Strengths | Limitations |
| HRMS (ESI-TOF) | Molecular Formula | High accuracy and sensitivity | No structural/isomeric information |
| FTIR (ATR) | Functional Groups | Fast, non-destructive, simple | Limited structural detail, not quantitative |
| 1D NMR (¹H, ¹³C) | Chemical environments, ratios | Rich structural information | Signal overlap can obscure complex structures |
| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity | Unambiguous structure determination | Requires more instrument time and expertise |
References
- 1. 6H-1,4-diazepine, hexahydro-6-methyl-, [webbook.nist.gov]
- 2. PubChemLite - this compound (C6H14N2) [pubchemlite.lcsb.uni.lu]
- 3. longdom.org [longdom.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5-Methyl-1,4-diazepane | C6H14N2 | CID 18545617 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectral Data for 1,4-Diazepanes: A Comparative Analysis
In the landscape of drug discovery and development, the structural characterization of heterocyclic compounds is a critical step. Among these, 1,4-diazepanes and their derivatives represent a class of privileged scaffolds due to their wide range of pharmacological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2] Accurate structural elucidation is paramount, and this relies heavily on the availability and interpretation of spectral data. This guide provides a comparative analysis of resources for obtaining reference spectra for 1,4-diazepanes, weighing the utility of established spectral databases against the necessity of acquiring experimental data. We will delve into the practical methodologies for obtaining high-quality spectra and discuss the nuances of their interpretation.
The Landscape of Spectral Data: Databases vs. De Novo Acquisition
Public and Commercial Spectral Databases
Large-scale databases are invaluable resources, though their coverage of specific 1,4-diazepane derivatives can be sparse.
-
NIST Chemistry WebBook: Maintained by the National Institute of Standards and Technology, this is a primary resource for chemical and physical data, including mass spectra and infrared (IR) spectra for a variety of compounds.[3][4] While it contains data for some basic 1,4-diazepane structures, such as 6-methyl-1,4-diazepane and the well-known drug Diazepam (a benzodiazepine derivative), its collection is not exhaustive.[3][5]
-
Spectral Database for Organic Compounds (SDBS): A comprehensive, free-to-access database that includes 1H NMR, 13C NMR, MS, IR, and Raman spectra. A search for "1,4-diazepane" may yield data for the parent compound and some simple derivatives.
-
PubChem: This database, hosted by the National Center for Biotechnology Information, aggregates information from numerous sources and often links to spectral data for specific compounds, including 1,4-diazepane (homopiperazine).[6]
-
ChemicalBook: Provides aggregated data, including some 1H NMR spectra for functionalized 1,4-diazepanes like 1-Boc-hexahydro-1,4-diazepine.[7]
The primary limitation of these databases is their scope. While excellent for common scaffolds, they often lack comprehensive coverage for the diverse and novel derivatives synthesized in modern drug discovery programs.
The Power of Published Literature
Scientific journals remain a rich source of spectral data for novel 1,4-diazepane derivatives. When a new synthesis is published, the characterization data, including detailed NMR assignments and mass spectrometry results, are typically included in the supporting information.[8] Databases like SciFinder and Reaxys are instrumental in searching for specific structures and their associated published data.
The workflow for leveraging these resources is depicted below:
Caption: Workflow for obtaining and analyzing spectral data for 1,4-diazepanes.
Experimental Protocols for De Novo Spectral Acquisition
When a reference spectrum is unavailable, researchers must generate their own. The following are standard protocols for acquiring high-quality spectral data for 1,4-diazepane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For 1,4-diazepanes, both 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments are often necessary for unambiguous assignment, especially given the conformational flexibility of the seven-membered ring.[9][10]
Step-by-Step 1H and 13C NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,4-diazepane derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence tautomeric equilibria.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Pay close attention to the integration of signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more may be needed due to the low natural abundance of 13C.
-
-
2D NMR Acquisition (if necessary):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, coupling constants, and correlations to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.
Step-by-Step HRMS (ESI-Q-TOF) Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique suitable for these compounds.[11]
-
Mass Analyzer Settings:
-
Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]+.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Acquisition: Acquire the full scan mass spectrum. The high-resolution data will provide a highly accurate mass measurement.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare this with the expected formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1,4-diazepanes, key stretches include N-H, C-H, and C-N bonds.
Step-by-Step FTIR (ATR) Protocol:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the clean ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. For example, N-H stretching bands typically appear in the region of 3300-3500 cm-1, while C=O stretches in derivatives will be around 1685 cm-1.[12]
Comparative Data Summary
The table below summarizes the key characteristics of the discussed analytical techniques for the characterization of 1,4-diazepanes.
| Technique | Information Provided | Sample Amount | Strengths | Limitations |
| 1H NMR | Proton environment, connectivity (J-coupling) | 5-10 mg | Provides detailed structural information | Can have overlapping signals in complex molecules |
| 13C NMR | Carbon backbone, chemical environment of carbons | 5-10 mg | Complementary to 1H NMR | Low sensitivity, requires longer acquisition times |
| HRMS | Elemental composition, molecular weight | <1 mg | High accuracy and sensitivity | Provides limited structural connectivity information |
| FTIR | Presence of functional groups | <1 mg | Fast and easy to use | Can be difficult to interpret complex spectra |
Conclusion
While large spectral databases offer a convenient starting point, the structural elucidation of novel 1,4-diazepane derivatives often necessitates the de novo acquisition of experimental data. A multi-technique approach, combining NMR, mass spectrometry, and IR spectroscopy, is the gold standard for unambiguous characterization. By following robust experimental protocols and carefully interpreting the resulting data, researchers can confidently determine the structures of these pharmacologically important molecules, paving the way for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Diazepam [webbook.nist.gov]
- 4. Diazepam [webbook.nist.gov]
- 5. 6H-1,4-diazepine, hexahydro-6-methyl-, [webbook.nist.gov]
- 6. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR [m.chemicalbook.com]
- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-(Cyclopropylmethyl)-1,4-diazepane|C12H22N2|RUO [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 6-Methyl-1,4-diazepane and its Non-Methylated Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 1,4-diazepane scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of substituents onto this seven-membered heterocyclic ring can profoundly influence its physicochemical properties and, consequently, its reactivity and pharmacological profile. This guide provides a comprehensive comparison of the reactivity of 6-Methyl-1,4-diazepane with its parent analog, 1,4-diazepane (also known as homopiperazine).
This analysis is grounded in fundamental principles of organic chemistry, supported by established experimental protocols, and supplemented with theoretical considerations to offer a predictive understanding where direct comparative data is not yet available in the literature. We will explore how the subtle addition of a single methyl group can modulate the nucleophilicity of the diazepane nitrogens, influencing their engagement in crucial synthetic transformations such as acylation, alkylation, and metal complexation.
The Decisive Influence of a Methyl Substituent: A Theoretical Framework
The reactivity of the nitrogen atoms in 1,4-diazepane and its 6-methyl derivative is primarily governed by a delicate interplay of electronic and steric effects. Understanding these factors is paramount to predicting and controlling their synthetic transformations.
Electronic Effects: The Inductive Push
The methyl group at the 6-position in this compound is an electron-donating group. Through a positive inductive effect (+I), it pushes electron density towards the diazepane ring. This increased electron density enhances the basicity and nucleophilicity of the two nitrogen atoms compared to the unsubstituted 1,4-diazepane. A higher electron density on the nitrogen atoms makes them more readily available to attack electrophilic centers.
dot
A Comparative Guide to the X-ray Crystallographic Analysis of 6-Methyl-1,4-diazepane Derivatives
Introduction: The Structural Imperative of 1,4-Diazepanes
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives, such as those featuring a 6-methyl substitution, are of significant interest to researchers in drug development for their potential as antipsychotics, anxiolytics, and anticonvulsants.[1] The therapeutic efficacy and selectivity of these molecules are intrinsically linked to their three-dimensional geometry. The seven-membered diazepine ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms.[2][3] The specific conformation, along with the spatial orientation of substituents like the 6-methyl group, dictates how the molecule interacts with its biological target.
Therefore, unambiguous determination of the molecular structure is not merely a characterization step but a cornerstone of rational drug design. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for elucidating the precise solid-state atomic arrangement. This guide provides an in-depth comparison of X-ray crystallography with complementary techniques, offering field-proven insights and detailed experimental protocols for researchers aiming to comprehensively understand the structural landscape of 6-methyl-1,4-diazepane derivatives.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure as it exists in a crystalline lattice. For diazepane derivatives, this technique is indispensable for definitively assigning stereochemistry, resolving conformational ambiguities of the flexible seven-membered ring, and precisely measuring bond lengths and angles.[3]
The Causality Behind the Crystallographic Workflow
The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to overcome specific physical and chemical hurdles. The quality of the final structure is entirely dependent on the quality of the initial crystal.
Experimental Protocol: From Powder to Structure
This protocol is a self-validating system; success at each step is a prerequisite for proceeding to the next.
1. Synthesis and Purification:
-
Objective: To obtain the this compound derivative with the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Procedure:
-
Synthesize the target derivative using established methods.[4]
-
Purify the crude product using column chromatography followed by recrystallization or High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
2. Crystallization:
-
Causality: The goal is to gently persuade molecules to self-assemble into a highly ordered, single crystal. The choice of solvent is paramount as it influences the molecule's conformation and the kinetics of crystal growth. A systematic screening process is essential.
-
Procedure:
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).
-
Crystal Growth Methods:
-
Slow Evaporation: Dissolve 5-10 mg of the purified compound in a good solvent to near saturation. Place the solution in a small vial, cover with a perforated cap (e.g., Parafilm with pinholes), and leave undisturbed in a vibration-free environment. The slow evaporation of the solvent increases the concentration, leading to crystallization.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place a drop of this solution on a siliconized cover slip. Invert the slip over a well containing a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the good solvent). The gradual diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, promoting crystal formation.
-
-
Monitoring: Regularly inspect the vials under a microscope for the formation of single, well-defined crystals with sharp edges.
-
3. Data Collection:
-
Objective: To measure the intensities of a complete set of diffraction spots produced when a single crystal is exposed to a focused X-ray beam.
-
Procedure:
-
Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is crucial to minimize radiation damage from the high-intensity X-ray beam and improve the quality of the diffraction data.
-
Diffractometer Setup: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Data Acquisition: The instrument rotates the crystal through a series of angles while exposing it to the X-ray beam. A detector records the position and intensity of the diffracted X-rays.
-
4. Structure Solution and Refinement:
-
Objective: To convert the raw diffraction data into a chemically sensible atomic model.
-
Procedure:
-
Data Processing: The raw data are processed to correct for experimental factors and to produce a list of reflection intensities.
-
Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.[5]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The final model is validated using various crystallographic metrics (e.g., R-factor).
-
Part 2: A Broader Perspective: Comparative & Complementary Techniques
While X-ray crystallography provides a definitive static picture, it does not tell the whole story. Molecules in solution can be conformationally flexible, and the conformation observed in a crystal may be just one of several low-energy states. Therefore, comparing crystallographic data with other techniques is essential for a comprehensive understanding.
// Nodes question [label="Core Question:\nWhat is the 3D structure and conformation?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; xray [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; comp [label="Computational Modeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; understanding [label="Comprehensive Structural Understanding", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges question -> xray [label="Solid-State\nStatic Structure"]; question -> nmr [label="Solution-State\nDynamic Conformation"]; question -> comp [label="In Silico\nEnergy Landscape"];
xray -> understanding [label="High-resolution snapshot\nDefinitive stereochemistry"]; nmr -> understanding [label="Reveals flexibility\nPhysiologically relevant state"]; comp -> understanding [label="Predicts conformers\nRationalizes observations"]; } endom Caption: Synergistic use of techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the structure and dynamics of molecules in solution, which more closely mimics physiological conditions.[6] For 1,4-diazepane derivatives, NMR is crucial for determining the preferred conformation in different solvent environments.[7]
Experimental Protocol: ¹H and ¹³C NMR of a this compound Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] The choice of solvent can influence the observed conformation.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Advanced Experiments (Optional): Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities of protons, helping to deduce the ring conformation and the relative orientation of substituents.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution |
| Information Type | Static 3D structure | Dynamic, time-averaged structure in solution |
| Resolution | Atomic or near-atomic | Lower resolution, provides connectivity and conformational data |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry, bond lengths, and angles.[8] | Reveals conformational flexibility and dynamics; no crystallization needed.[6] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow. The observed structure might be influenced by crystal packing forces. | Structure determination for complex molecules can be challenging; limited to smaller molecules compared to crystallography.[8] |
| Hydrogen Atoms | Positions are typically difficult to determine accurately.[9] | Directly observed, providing crucial conformational information. |
Conclusion: An Integrated Approach to Structural Analysis
For drug development professionals working with this compound derivatives, relying on a single analytical technique provides an incomplete picture. X-ray crystallography delivers the unequivocal, high-resolution solid-state structure, which is invaluable for understanding potential binding modes and for computational modeling. However, this static image must be contextualized with solution-state data from NMR spectroscopy, which reveals the molecule's conformational dynamics in an environment more relevant to its biological function.
The most robust approach involves a synergistic combination of these techniques. A crystal structure can serve as a starting point for computational studies, while NMR data can validate and refine computational models of solution-state behavior.[2] By integrating these powerful methods, researchers can build a comprehensive and accurate model of a molecule's structural properties, paving the way for more effective and rational drug design.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
comparative docking studies of 1,4-diazepane derivatives with biological targets
An In-Depth Guide to Comparative Molecular Docking of 1,4-Diazepane Derivatives
Introduction: The 1,4-Diazepane Scaffold in Modern Drug Discovery
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets with high affinity. Its seven-membered ring containing two nitrogen atoms provides a flexible yet constrained conformation, allowing for diverse substitutions and the presentation of pharmacophoric features in three-dimensional space. This inherent versatility has led to the development of 1,4-diazepane derivatives as potent inhibitors of enzymes like acetylcholinesterase (AChE) and as ligands for G-protein coupled receptors (GPCRs), making them relevant for neurodegenerative diseases, oncology, and more.
This guide provides a comprehensive overview of how to conduct and interpret comparative molecular docking studies for 1,4-diazepane derivatives against relevant biological targets. We will move beyond a simple protocol, delving into the rationale behind key decisions in the workflow, from target preparation to the critical analysis of binding modes.
Pillar 1: The Strategic Foundation of a Comparative Docking Study
A successful comparative docking study is not merely about generating binding scores; it's about asking a precise scientific question. Are we comparing a series of novel derivatives against a known inhibitor? Are we evaluating the selectivity of a single compound against multiple related targets? The answer dictates the experimental design.
The general workflow of a comparative docking study is a multi-stage process that requires careful validation at each step to ensure the final results are meaningful.
Caption: A validated workflow for comparative molecular docking studies.
Pillar 2: Experimental Protocols & Methodologies
Target Protein Preparation: Creating a Clean Canvas
The quality of your target protein structure is paramount. The goal is to prepare a biologically relevant structure by cleaning and optimizing the crystal structure obtained from a database like the Protein Data Bank (PDB).
Protocol: Target Preparation using AutoDockTools
-
Obtain Crystal Structure: Download the PDB file for your target of interest (e.g., PDB ID: 4EY7 for human Acetylcholinesterase).
-
Clean the Protein:
-
Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues. The rationale here is that crystallographic water molecules may not be present in the physiological binding event, and their removal simplifies the system.
-
Using a molecular visualization tool like AutoDockTools (ADT), open the cleaned PDB file.
-
-
Add Hydrogens: Selectively add polar hydrogens. This is a critical step as hydrogen atoms are often not resolved in X-ray crystallography but are essential for defining hydrogen bond networks.
-
Compute Charges: Assign Gasteiger charges to the protein atoms. These partial atomic charges are crucial for calculating the electrostatic term in the docking scoring function.
-
Set Atom Types: Assign AutoDock 4 atom types to the protein. This step defines the van der Waals parameters for each atom.
-
Save as PDBQT: Save the prepared protein in the PDBQT file format, which includes the partial charges (Q) and atom types (T).
Ligand Preparation: Accounting for Flexibility
1,4-Diazepane derivatives are inherently flexible. The preparation phase must accurately represent their potential conformations and ionization states at physiological pH.
Protocol: Ligand Preparation
-
Sketch and Optimize: Draw the 2D structure of your 1,4-diazepane derivatives using a chemical drawing tool (e.g., ChemDraw) and save them in a standard format like MOL or SDF.
-
3D Conversion & Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a force field like MMFF94. This step produces a low-energy, stable conformation of the ligand.
-
Charge Calculation & Torsion Definition:
-
Using ADT, read in the 3D ligand file.
-
Compute Gasteiger charges.
-
Define the rotatable bonds. This is especially important for flexible molecules like diazepanes, as it tells the docking algorithm which bonds it is allowed to rotate during the simulation to find the best fit.
-
-
Save as PDBQT: Save the final prepared ligand in the PDBQT format.
The Docking Simulation: Defining the Search
The docking process itself is a search algorithm that explores the conformational space of the ligand within the defined active site of the protein.
Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.
-
It is crucial to center this box on the known active site of the target. For AChE, this would be the catalytic gorge containing the catalytic triad (Ser203, His447, Glu334).
-
The size of the box should be large enough to accommodate the ligand and allow for rotational and translational freedom, but not so large that it becomes computationally expensive and reduces the accuracy of the search.
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run the Simulation: Execute the docking run from the command line: vina --config conf.txt --log log.txt
-
Validation (Crucial Step): Before docking your library of derivatives, perform a re-docking experiment. This involves docking the co-crystallized ligand (that you removed in the preparation step) back into the active site. A successful re-docking, defined by a Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystallographic pose, provides confidence that your docking protocol can accurately reproduce the known binding mode.
Pillar 3: Data Analysis & Comparative Interpretation
The output of a docking run is a set of binding poses for each ligand, ranked by a scoring function. The score, typically in kcal/mol, is an estimation of the binding affinity.
Quantitative Comparison
Summarize the docking scores for your top derivatives in a clear, comparative table. This allows for a quick assessment of which compounds are predicted to be the most potent.
Table 1: Comparative Docking Scores of 1,4-Diazepane Derivatives against Human AChE (PDB: 4EY7)
| Compound ID | Structure (2D) | Binding Affinity (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| Control (Donepezil) | (Image of Donepezil) | -11.5 | 0.02 | Trp86, Tyr337, Phe338 |
| DZP-01 | (Image of DZP-01) | -10.2 | 0.15 | Trp86, Tyr124, Phe338 |
| DZP-02 | (Image of DZP-02) | -9.8 | 0.32 | Trp286, Tyr337, Asp74 |
| DZP-03 | (Image of DZP-03) | -8.5 | 2.10 | Tyr124, Ser293 |
Note: Binding affinity and Ki values are hypothetical for illustrative purposes.
Qualitative Comparison: Beyond the Score
A lower binding score does not always mean a better compound. The true insight comes from analyzing the binding poses and the specific molecular interactions.
-
Hydrogen Bonds: Are the nitrogen atoms of the diazepane ring or its substituents forming key hydrogen bonds with backbone or side-chain residues in the active site?
-
Hydrophobic Interactions: How are the non-polar parts of the derivatives interacting with hydrophobic pockets in the target? For AChE, interactions with aromatic residues like Tryptophan and Tyrosine in the catalytic gorge are critical.
-
Comparison to Known Binders: How do the binding poses of your novel derivatives compare to that of a known inhibitor or the native substrate? Do they occupy the same sub-pockets? Do they replicate key interactions?
For instance, in the context of AChE, a successful inhibitor must often form pi-pi stacking interactions with key aromatic residues in the active site gorge. A comparative analysis would involve visualizing the docked poses of each derivative and checking for these specific interactions.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methyl-1,4-diazepane for Laboratory Professionals
As a Senior Application Scientist, I understand that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 6-Methyl-1,4-diazepane, ensuring the safety of personnel and compliance with environmental regulations. Our goal is to move beyond simple procedural lists and provide a framework of understanding that empowers researchers to make safe, informed decisions.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
The primary hazards associated with this class of cyclic amines necessitate a cautious approach. The diazepane moiety and its derivatives are known to cause skin irritation, serious eye damage, and may be harmful if swallowed or in contact with skin.[1][2][3][4][5] Therefore, treating this compound as a hazardous substance is a mandatory starting point for any disposal plan.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Rationale & Causality |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | The amine structure can be toxic upon ingestion. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Potential for systemic toxicity through skin absorption. |
| Skin Corrosion/Irritation | H315/H314: Causes skin irritation/severe burns | Amines are often alkaline and can disrupt skin integrity upon contact. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | High risk of severe, potentially irreversible damage to eye tissue. |
| Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[2][4] |
This risk profile dictates that this compound waste must be managed as regulated hazardous waste to prevent harm and ensure compliance with standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Pre-Disposal: Immediate Safety and Handling
Proper disposal begins with proper handling during use. The safety measures you take in the lab directly impact the safety of the waste management process.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash station and a safety shower.[8]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is non-negotiable.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure that each step logically follows from the last, creating a chain of custody and safety from the point of generation to final disposal.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste stream.
-
Waste Determination : As the generator, you are responsible for determining if the waste is hazardous.[7] Given the inferred hazards, pure this compound and materials contaminated with it should be treated as hazardous waste.
-
Segregation is Key : Never mix amine waste with other chemical waste streams.[9][10] Store it separately, particularly from:
-
Acids and Oxidizing Agents : Mixing amines with these can cause violent, exothermic, and potentially explosive reactions.
-
Halogenated Solvents : Avoid mixing with halogenated waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.
-
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure clear communication of hazards.
-
Container Selection : Use a dedicated, compatible waste container. High-density polyethylene (HDPE) or other plastic containers are generally suitable for amine waste.[9][10] The container must have a tightly sealing lid.[7]
-
Labeling : The container must be clearly and accurately labeled. The label should include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions : Store the sealed waste container in a cool, well-ventilated area away from direct sunlight and heat sources.[10] It should be stored in secondary containment to catch any potential leaks.
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely hazardous wastes (P-listed), the limit is 1 quart.[7]
Step 4: Final Disposal
Final disposal must be handled by qualified professionals to ensure environmental protection and regulatory compliance.
-
Do Not Use Sink or Trash Disposal : Under no circumstances should this compound be disposed of down the drain or in the regular trash.[10][11] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[10]
-
Contact EHS : When the waste container is full or ready for pickup, contact your institution's EHS office or a licensed hazardous waste disposal contractor.[9][10] They are trained to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.[2][10]
Spill and Emergency Procedures
Preparedness for accidental spills is a critical component of the safety plan.
-
Immediate Actions : In case of a spill, evacuate unprotected personnel from the area. Remove all sources of ignition.[1][8]
-
Containment : For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or silica gel.[1] Do not use combustible materials like paper towels without first neutralizing.
-
Cleanup : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.[2]
-
Reporting : Report all spills to your laboratory supervisor and EHS office immediately.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. aaronchem.com [aaronchem.com]
- 6. research.auburn.edu [research.auburn.edu]
- 7. mtu.edu [mtu.edu]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-1,4-diazepane
As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The handling of specialized reagents like 6-Methyl-1,4-diazepane, a cyclic amine, demands a meticulous approach to safety. This guide provides an in-depth operational plan for the selection and use of Personal Protective Equipment (PPE), grounded in an understanding of the compound's potential hazards. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of care.
Foundational Hazard Assessment: The "Why" Behind the "What"
While a specific Safety Data Sheet (SDS) for this compound (CAS 89582-17-2) is not widely available, a thorough analysis of its structural analogs, such as other substituted diazepanes, provides a reliable hazard profile.[1][2][3][4] The consistent classification of these related compounds indicates that this compound should be handled as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if swallowed or in contact with skin.[1][2][4][5]
A conservative approach, treating the compound with the highest level of precaution suggested by its class, is the cornerstone of laboratory safety.[6][7] The primary hazards associated with handling this and similar compounds are summarized below.
| Hazard Statement | Description | GHS Classification | Primary Exposure Routes | Source |
| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4) | Ingestion | [2][5] |
| H312 | Harmful in contact with skin. | Acute Toxicity, Dermal (Category 4) | Skin Contact | [4] |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | Skin Corrosion/Irritation (Category 1B/2) | Skin Contact | [1][2][3][4] |
| H319 | Causes serious eye irritation. | Serious Eye Damage/Eye Irritation (Category 2A) | Eye Contact | [1][2][3] |
| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhalation | [1][2][3] |
These hazards dictate that direct contact must be avoided at all times through the stringent use of appropriate PPE.
Core Directive: Selecting and Using Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the potential for exposure.[8][9]
Eye and Face Protection: The First Line of Defense
Given the classification as a serious eye irritant and potentially causing severe eye damage, robust eye protection is non-negotiable.[1][2][4]
-
Minimum Requirement: At all times within the laboratory where this compound is present, ANSI Z87.1-compliant safety glasses with side shields must be worn.[6]
-
Recommended for Liquid Handling: When handling solutions, weighing the solid where dust may be generated, or during any transfer operations, chemical splash goggles are required.[6][7] Goggles provide a seal around the eyes, offering superior protection against splashes, aerosols, and dust.[6]
-
High-Risk Operations: For procedures with a significant risk of splashing (e.g., large-scale reactions, heating, or pressure reactions), a full-face shield should be worn in addition to chemical splash goggles.[7][10]
Skin and Body Protection: An Impermeable Barrier
The compound is known to cause skin irritation and is potentially harmful upon dermal contact.[1][2][4] Therefore, preventing skin exposure is critical.
-
Gloves: Nitrile gloves are the standard for handling most laboratory chemicals and are required when working with this compound.[6][11]
-
Inspection: Always inspect gloves for tears or punctures before use.[2]
-
Double Gloving: For handling concentrated solutions or for prolonged operations, wearing two pairs of nitrile gloves is recommended.[12] The outer glove should be removed and disposed of immediately after the task is complete.[12]
-
Proper Removal: Use the proper glove removal technique to avoid contaminating your skin.[2]
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][12][13]
-
-
Lab Coat: A flame-resistant lab coat with long sleeves and a solid front is mandatory to protect skin and personal clothing.[12] Cuffs should be snug, either elastic or knit, to prevent gaps at the wrist.[12]
Respiratory Protection: Safeguarding Against Inhalation
As a respiratory irritant, inhalation of dust or aerosols must be minimized.[1][2][3]
-
Engineering Controls: The primary method for controlling respiratory exposure is the use of engineering controls. All handling of solid this compound and its volatile solutions must be performed within a certified chemical fume hood.[5]
-
When Respirators are Necessary: In the event of a large spill, a failure of engineering controls, or in situations where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator is necessary.[8] A full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges would be appropriate.[10] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational and Disposal Plan
A safe laboratory environment relies on established, repeatable procedures. The following steps provide a framework for handling this compound from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[13]
-
PPE Donning: Don your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.[5] Use tools and techniques that minimize dust generation.
-
In-Use: Keep all containers of this compound tightly closed when not in use.[1][3] Ensure adequate ventilation at all times.[1] Do not eat, drink, or smoke in the handling area.[5][12]
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves. Dispose of single-use items in the appropriate waste stream.
-
Hand Hygiene: Immediately wash hands with soap and water after all work is complete.[13]
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Spill: Evacuate the immediate area. For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[1][5] Do not allow the product to enter drains.[1][5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this compound must be collected in a designated, labeled hazardous waste container.[11] The final disposal must be conducted through an approved waste disposal plant or a licensed reverse distributor, often via incineration.[1][14]
-
Contaminated PPE: All disposable PPE, such as gloves and weigh boats, that has come into contact with the chemical must be disposed of as solid hazardous waste.[11] Place these items in a sealed bag or container and dispose of them according to your institution's Environmental Health and Safety (EHS) guidelines.[2]
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.
References
- 1. aksci.com [aksci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. aksci.com [aksci.com]
- 4. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. csub.edu [csub.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. epa.gov [epa.gov]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
